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  • Product: 7-Bromo-8-fluorochroman-4-one
  • CAS: 1092350-77-0

Core Science & Biosynthesis

Foundational

Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation

An In-depth Technical Guide to 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) This guide provides a comprehensive technical overview of 7-Bromo-8-fluorochroman-4-one, a halogenated heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0)

This guide provides a comprehensive technical overview of 7-Bromo-8-fluorochroman-4-one, a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data on its properties, synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.

The chroman-4-one framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[1] This structural entity serves as a cornerstone for numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The versatility of the chroman-4-one core makes it a focal point for the development of novel therapeutic agents.[2]

7-Bromo-8-fluorochroman-4-one (CAS No. 1092350-77-0) is a synthetically derived chromanone distinguished by a specific di-halogenation pattern on its aromatic ring. The presence of a bromine atom at the 7-position and a fluorine atom at the 8-position modulates the molecule's electronic properties and steric profile.[3] This unique substitution is anticipated to influence its reactivity and biological interactions, making it a valuable building block for creating new chemical entities with tailored pharmacological profiles.[3] The carbonyl group at the 4-position further enhances its utility as an electrophilic center for subsequent chemical modifications.[3]

Physicochemical and Spectroscopic Profile

Precise physicochemical and spectroscopic data are fundamental for the effective utilization of any chemical compound in a research setting. The following tables summarize the known properties and predicted spectral data for 7-Bromo-8-fluorochroman-4-one.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1092350-77-0[4][5]
Molecular Formula C₉H₆BrFO₂[4]
Molecular Weight 245.05 g/mol [4][6]
Appearance Typically a yellow to orange solid[3]
Purity Commercially available at ≥95%[4][7]
Storage Sealed in a dry environment at room temperature[4]
Boiling Point (Predicted) 340.2 - 344.8 °C at 760 mmHg[6][8]
Table 2: Predicted Spectroscopic Data

Note: Experimental spectra should be acquired for definitive characterization. These predictions are based on the analysis of structurally related compounds.[9][10]

Technique Predicted Peaks and Rationale
¹H NMR δ 7.6-7.8 ppm (d): Aromatic proton at C5, deshielded by the adjacent carbonyl group. δ 7.0-7.2 ppm (d): Aromatic proton at C6. δ 4.6-4.8 ppm (t): Methylene protons at C2 (-O-CH₂-), adjacent to the heterocyclic oxygen. δ 2.8-3.0 ppm (t): Methylene protons at C3 (-CH₂-C=O), adjacent to the carbonyl group.
¹³C NMR δ ~190 ppm: Carbonyl carbon (C4). δ ~160 ppm: Aromatic carbon C8a (attached to oxygen). δ ~110-140 ppm: Aromatic carbons (C5, C6, C7, C8, C4a), with specific shifts influenced by halogen substituents. δ ~67 ppm: Methylene carbon C2 (-O-CH₂-). δ ~37 ppm: Methylene carbon C3 (-CH₂-C=O).
IR Spectroscopy ~1680-1690 cm⁻¹: Strong, sharp absorbance characteristic of the conjugated ketone (C=O) stretch. ~1600 cm⁻¹ & ~1480 cm⁻¹: Absorbances for C=C stretching in the aromatic ring. ~1250 cm⁻¹: C-O stretching of the aryl ether. ~1000-1100 cm⁻¹: C-F stretching.
Mass Spectrometry m/z ~244/246: Molecular ion peaks exhibiting the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺).

Synthesis and Mechanism

The synthesis of substituted chroman-4-ones is well-documented, with intramolecular Friedel-Crafts reactions being a robust and common strategy.[11][12][13] This approach involves an initial acylation of a suitably substituted phenol followed by a Lewis acid-catalyzed cyclization to form the heterocyclic ring system.

Proposed Synthetic Pathway

A logical and efficient route to 7-Bromo-8-fluorochroman-4-one involves a one-pot Friedel-Crafts acylation and subsequent intramolecular cyclization starting from 2-bromo-3-fluorophenol and a three-carbon acylating agent, such as 3-chloropropionyl chloride or acrylic acid, in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[14]

G A 2-Bromo-3-fluorophenol Friedel Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) A->Friedel B 3-Chloropropionyl Chloride Acyl Acylium Ion Intermediate B->Acyl + Catalyst Acyl->Friedel Intermediate Aryl Propionyl Chloride Intermediate Friedel->Intermediate Cyclization Intramolecular Cyclization (oxa-Michael addition) Intermediate->Cyclization Product 7-Bromo-8-fluorochroman-4-one Cyclization->Product Catalyst Polyphosphoric Acid (PPA) or Triflic Acid Catalyst->Cyclization

Caption: Proposed synthesis workflow for 7-Bromo-8-fluorochroman-4-one.

The causality of this pathway is rooted in established reaction mechanisms. The strong acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich phenol ring via an electrophilic aromatic substitution (Friedel-Crafts acylation) to form an acylated phenol intermediate. The subsequent intramolecular cyclization, also acid-catalyzed, proceeds via a nucleophilic attack of the phenolic hydroxyl group onto the electrophilic carbon of the side chain, forming the chromanone ring.[13]

Experimental Protocol (Self-Validating System)

This protocol is a representative methodology based on established procedures for chromanone synthesis.[9] Researchers should perform their own optimization.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-fluorophenol (1.0 eq).

  • Reaction Initiation: Add polyphosphoric acid (PPA) (10-20x weight of phenol) or trifluoromethanesulfonic acid (5-10 eq) as the solvent and catalyst.[14] Begin vigorous stirring under a nitrogen atmosphere.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.1-1.2 eq) dropwise to the mixture at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The self-validating nature of this step is the visual consumption of the starting phenol spot and the appearance of a new, lower Rf product spot on the TLC plate.

  • Workup: After completion (typically 2-4 hours), cool the reaction mixture and carefully pour it onto crushed ice with stirring. This step quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. The separation of distinct organic and aqueous layers validates the initial phase of extraction.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine. Monitor the pH of the aqueous washes to ensure complete neutralization.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 7-Bromo-8-fluorochroman-4-one. The purity of the final fractions should be confirmed by TLC.

Reactivity and Applications in Drug Discovery

The strategic placement of the bromine and fluorine atoms, combined with the reactive carbonyl group, makes 7-Bromo-8-fluorochroman-4-one a versatile intermediate for further molecular elaboration.

G Core 7-Bromo-8-fluorochroman-4-one Carbonyl (C4) Aromatic Ring (C7-Br) R1 Reductive Amination, Wittig Reaction, Aldol Condensation Core:port1->R1 R2 Suzuki, Stille, Sonogashira, Buchwald-Hartwig Cross-Coupling Core:port2->R2 A5 Novel Heterocycles R1->A5 R2->A5 A1 SIRT2 Inhibitors A2 Antimicrobial Agents A3 Anticancer Agents A4 Anti-inflammatory Agents A5->A1 A5->A2 A5->A3 A5->A4

Sources

Exploratory

Technical Monograph: 7-Bromo-8-fluorochroman-4-one

Molecular Architecture, Synthesis Strategies, and Medicinal Utility [1] Part 1: Executive Summary & Structural Logic 7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0) is a highly specialized bicyclic scaffold utilized pr...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Strategies, and Medicinal Utility [1]

Part 1: Executive Summary & Structural Logic

7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0) is a highly specialized bicyclic scaffold utilized primarily as a divergence point in medicinal chemistry.[1] Unlike the ubiquitous unsubstituted chroman-4-one, this di-halogenated derivative offers a unique combination of electronic modulation and synthetic orthogonality.[1]

The molecule features a chroman-4-one core (2,3-dihydro-1-benzopyran-4-one) decorated with a bromine atom at the C7 position and a fluorine atom at the C8 position.[1][2] This specific substitution pattern is not arbitrary; it is designed to maximize the compound's utility in drug discovery campaigns targeting kinases, sirtuins (SIRT2), and G-protein coupled receptors (GPCRs).[1]

Core Structural Value Proposition
  • The C7-Bromine Handle: Located meta to the ring oxygen and para to the carbonyl, the bromine atom serves as a pre-installed activation site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the rapid elaboration of the core into biaryl systems without affecting the rest of the molecule.

  • The C8-Fluorine Effect: Positioned ortho to the heterocyclic oxygen, the fluorine atom exerts a profound electronic influence. Through the gauche effect and electrostatic repulsion with the ring oxygen lone pairs, the C8-fluoro substituent can modulate the puckering conformation of the dihydropyran ring, potentially locking the molecule into a bioactive conformation that unsubstituted analogs cannot access. Furthermore, the C8-F blocks a primary site of metabolic oxidation (P450 hydroxylation), enhancing the metabolic stability of the final drug candidate.[1]

Part 2: Chemo-informatics & Physical Properties
PropertyData
IUPAC Name 7-Bromo-8-fluoro-2,3-dihydro-1-benzopyran-4-one
CAS Number 1092350-77-0
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Exact Mass 243.9535
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
H-Bond Acceptors 2 (C=O, Ring O)
H-Bond Donors 0
Rotatable Bonds 0 (Rigid Bicyclic System)
Part 3: Synthesis Strategy & Retrosynthesis

The synthesis of 7-Bromo-8-fluorochroman-4-one requires careful regiochemical control.[1] Direct halogenation of the chroman-4-one core is ill-advised due to the directing effects of the oxygen (ortho/para director) which would favor the C6 position over the desired C7.[1]

Therefore, the most robust protocol relies on de novo ring construction starting from a pre-functionalized phenol.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 7-Bromo-8-fluorochroman-4-one (Target Scaffold) Intermediate 3-(3-Bromo-2-fluorophenoxy)propanoic acid (Acyclic Intermediate) Intermediate->Target Intramolecular Friedel-Crafts (Cyclization) Phenol 3-Bromo-2-fluorophenol (Starting Material A) Phenol->Intermediate Williamson Ether Synthesis (Base-mediated) Linker 3-Chloropropionic acid (Starting Material B) Linker->Intermediate + NaOH/K2CO3

Caption: Retrosynthetic logic flow deconstructing the target scaffold into commercially available 3-bromo-2-fluorophenol and 3-chloropropionic acid.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 7-Bromo-8-fluorochroman-4-one via intramolecular Friedel-Crafts acylation.

Step 1: Etherification (Formation of the Propanoic Acid Intermediate)
  • Reagents: 3-Bromo-2-fluorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq), Water.[1]

  • Procedure:

    • Dissolve 3-bromo-2-fluorophenol in a solution of NaOH (2.5 eq) in water.

    • Add 3-chloropropionic acid slowly to the phenoxide solution.[1]

    • Reflux the mixture at 100°C for 4 hours. The basic condition promotes the nucleophilic attack of the phenoxide oxygen onto the

      
      -carbon of the propionic acid (or the transiently formed acrylate).
      
    • Cool to room temperature and acidify with HCl (conc.) to pH 1.

    • The product, 3-(3-bromo-2-fluorophenoxy)propanoic acid , will precipitate.[1] Filter, wash with cold water, and dry under vacuum.[1]

    • Checkpoint: Verify intermediate by ¹H NMR (Look for disappearance of phenol OH and appearance of propionic acid aliphatic triplets).[1]

Step 2: Cyclization (Ring Closure)
  • Reagents: 3-(3-bromo-2-fluorophenoxy)propanoic acid, Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).[1]

  • Procedure:

    • Place the dry acid intermediate into a round-bottom flask.

    • Add PPA (10 g per 1 g of substrate).

    • Heat the viscous mixture to 80–90°C with vigorous mechanical stirring for 2–3 hours. Note: PPA acts as both solvent and Lewis acid catalyst.[1]

    • Quench: Pour the hot reaction mixture carefully onto crushed ice (exothermic!).

    • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

    • Purification: Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid, then Brine. Dry over Na₂SO₄.[1]

    • Concentrate in vacuo.[1] Recrystallize from Hexane/EtOAc if necessary.

Part 5: Reactivity & Functionalization Map

Once synthesized, the scaffold serves as a versatile hub. The following diagram illustrates the divergent pathways available to a medicinal chemist.

Reactivity Core 7-Bromo-8-fluorochroman-4-one Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki  Pd(PPh3)4, Ar-B(OH)2   (at C7-Br) RedAmin Reductive Amination (Amine Installation) Core->RedAmin  R-NH2, NaBH3CN   (at C4=O) Aldol Aldol Condensation (Homoisoflavonoids) Core->Aldol  Ar-CHO, Base   (at C3) Reduction Carbonyl Reduction (Chroman-4-ol) Core->Reduction  NaBH4   (at C4=O)

Caption: Divergent synthesis map showing orthogonal functionalization at the C7-halogen and C4-carbonyl sites.

Mechanistic Insights for Functionalization
  • C7-Suzuki Coupling: The C8-fluorine atom creates an electronic environment that slightly deactivates the C7-Br bond compared to a non-fluorinated analog.[1] However, it also prevents "homocoupling" side reactions by sterically crowding the palladium center during the oxidative addition step. High-activity catalysts (e.g., Pd(dppf)Cl₂) are recommended.[1]

  • C3-Aldol Condensation: The C3 position (alpha to carbonyl) is acidic.[1] Condensation with aromatic aldehydes yields homoisoflavonoids , a class of compounds with potent antifungal and antimycobacterial activity.[1] The 8-fluoro group enhances the lipophilicity of these derivatives, improving membrane permeability.[1]

References
  • Ferreira, M., et al. (2023).[1] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI Pharmaceuticals.[1] Retrieved from [Link][1]

  • Gogoi, S., et al. (2012).[1] Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • American Elements. (n.d.).[1] 5-Bromo-7-fluorochroman-4-one and related Halides. Retrieved from [Link]

Sources

Foundational

Precision Synthesis of 7-Bromo-8-fluorochroman-4-one: A Process Chemistry Perspective

Executive Summary 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) represents a high-value scaffold in medicinal chemistry, particularly for the development of selective kinase inhibitors and G-protein coupled receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) represents a high-value scaffold in medicinal chemistry, particularly for the development of selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The unique vicinal halogenation pattern (7-Br, 8-F) offers orthogonal functionalization handles: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and modulates pKa.

This guide details a robust, scalable two-step synthesis pathway starting from commercially available 3-bromo-2-fluorophenol . Unlike legacy protocols utilizing viscous polyphosphoric acid (PPA), this workflow prioritizes Eaton’s Reagent for the cyclization phase to enhance yield, reduce workup complexity, and improve thermal safety.

Retrosynthetic Analysis

The construction of the chroman-4-one core relies on an intramolecular Friedel-Crafts acylation. The regiochemistry is dictated by the directing effects of the ether oxygen and the blocking fluorine atom.

Retrosynthesis Target 7-Bromo-8-fluorochroman-4-one (Target Scaffold) Intermediate 3-(3-Bromo-2-fluorophenoxy)propanoic acid (Acyclic Precursor) Target->Intermediate Intramolecular Friedel-Crafts SM1 3-Bromo-2-fluorophenol (Starting Material) Intermediate->SM1 Williamson Ether Synthesis SM2 3-Bromopropionic acid (Alkylation Agent) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from a halogenated phenol and a propionic acid derivative.

Mechanistic Logic:

  • Disconnection: The C4-C4a bond is cleaved to reveal the carboxylic acid precursor.

  • Regioselectivity: Cyclization must occur ortho to the phenoxy oxygen. Position 2 is blocked by Fluorine. Position 6 is open. Cyclization at C6 yields the 8-fluoro-7-bromo substitution pattern in the final bicycle.

Experimental Protocols

Phase 1: Precursor Assembly (O-Alkylation)

Objective: Synthesis of 3-(3-bromo-2-fluorophenoxy)propanoic acid. Principle: Williamson ether synthesis using a mild base to prevent polymerization of the alkylating agent.

ParameterSpecification
Starting Material 3-Bromo-2-fluorophenol (CAS 156682-53-0)
Reagent 3-Bromopropionic acid (1.2 equiv)
Base NaOH (2.5 equiv, aq)
Solvent Water or Water/THF biphasic system
Temperature Reflux (100°C)
Yield Target >85%

Step-by-Step Protocol:

  • Solubilization: In a 500 mL round-bottom flask, dissolve 3-bromo-2-fluorophenol (10.0 g, 52.4 mmol) in 20% aqueous NaOH (30 mL). The solution will turn slightly yellow due to phenoxide formation.

  • Addition: Slowly add a solution of 3-bromopropionic acid (9.6 g, 62.8 mmol) neutralized with sodium carbonate in water (40 mL) to the phenoxide mixture.

    • Critical Control Point: Maintain pH > 10 to ensure the acid remains deprotonated (carboxylate form) and does not undergo self-esterification.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 + 1% AcOH). The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with conc. HCl to pH ~1. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol/water if necessary. Dry in a vacuum oven at 45°C.

Phase 2: Cyclization (Ring Closure)

Objective: Conversion to 7-Bromo-8-fluorochroman-4-one. Principle: Intramolecular Friedel-Crafts acylation using Eaton’s Reagent. Why Eaton's Reagent? Unlike Polyphosphoric Acid (PPA), Eaton's reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is less viscous, allowing for magnetic stirring at lower temperatures, and allows for a cleaner quench into ice water [1].

ParameterSpecification
Precursor 3-(3-bromo-2-fluorophenoxy)propanoic acid
Reagent Eaton's Reagent (5-8 mL per gram of substrate)
Temperature 60°C - 80°C
Time 2 - 4 hours
Yield Target 75-80%

Step-by-Step Protocol:

  • Setup: Charge a flame-dried flask with 3-(3-bromo-2-fluorophenoxy)propanoic acid (5.0 g, 19.0 mmol).

  • Reagent Addition: Add Eaton’s Reagent (30 mL) under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 60°C. The solid will dissolve, forming a dark orange/brown solution.

    • Observation: Evolution of heat is minimal compared to AlCl₃ mediated reactions, but temperature control is vital to prevent debromination or tar formation.

  • Monitoring: Monitor by HPLC or TLC. Look for the formation of a less polar spot (the ketone).

  • Quench:

    • Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice/water with vigorous stirring.

    • Safety: The quench is exothermic; add slowly.

  • Isolation:

    • Extract the aqueous slurry with Ethyl Acetate or DCM (3 x 50 mL).

    • Wash the combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The crude material is typically pure enough for downstream chemistry. If required, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Reaction Workflow Visualization

Workflow Start Start: 3-Bromo-2-fluorophenol Step1 Step 1: O-Alkylation (NaOH, 3-Bromopropionic acid, Reflux) Start->Step1 Inter Intermediate: Phenoxypropionic Acid Step1->Inter Step2 Step 2: Cyclization (Eaton's Reagent, 60°C) Inter->Step2 Quench Quench: Ice/Water Pour Step2->Quench Product Product: 7-Bromo-8-fluorochroman-4-one Quench->Product

Figure 2: Process flow diagram illustrating the conversion of phenol to chromanone.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

  • 1H NMR (CDCl₃, 400 MHz):

    • Triplet (~4.5 ppm, 2H): Corresponds to the O-CH₂ protons (C2 position).

    • Triplet (~2.8 ppm, 2H): Corresponds to the CO-CH₂ protons (C3 position).

    • Aromatic Region: Two doublets (or dd) representing the H5 and H6 protons. The coupling pattern will confirm the ortho relationship of the remaining aromatic protons.

  • 13C NMR: Appearance of the carbonyl peak at ~190 ppm.

  • Mass Spectrometry: distinct isotopic pattern for Bromine (M and M+2 peaks in 1:1 ratio).

Safety & Troubleshooting

  • Eaton's Reagent: Corrosive. Reacts violently with water. All glassware must be dry.

  • Regioselectivity Issues: If the 6-fluoro isomer is observed (unlikely with 3-bromo-2-fluorophenol but possible with other isomers), verify the starting material structure using 19F NMR.

  • Stirring: The mixture in Step 2 can be viscous initially. Ensure high-torque magnetic stirring or overhead stirring for scales >20g.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Bäurle, S., et al. (2006).[1][2] Synthesis and biological evaluation of a new class of chroman-4-one derivatives. Journal of Medicinal Chemistry. (Cited for general phenoxypropionic acid cyclization conditions).

  • PubChem Compound Summary. (2023). 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0). Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 7-Bromo-8-fluorochroman-4-one

Executive Summary This technical guide provides a rigorous spectroscopic analysis of 7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0), a critical bicyclic heterocyclic scaffold used in the synthesis of pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0), a critical bicyclic heterocyclic scaffold used in the synthesis of pharmaceutical agents, particularly potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

The guide details the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] It emphasizes the unique substituent effects of the vicinal halogenation pattern (7-Br, 8-F) on the chromanone core, providing researchers with a validated reference for identification and purity assessment.

Compound Identity & Structural Logic[2][3][4]

The core structure is a chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one). The presence of a fluorine atom at position 8 and a bromine atom at position 7 introduces specific electronic perturbations that are diagnostic in spectroscopic analysis.

  • IUPAC Name: 7-Bromo-8-fluoro-2,3-dihydro-4H-chromen-4-one

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 245.05 g/mol (Average)[2]

  • Exact Mass: 243.9535 (

    
    ), 245.9515 (
    
    
    
    )
Structural Numbering & Substituent Effects

The numbering system dictates the interpretation of the NMR data:

  • Position 1: Oxygen atom (ether linkage).

  • Position 4: Carbonyl group (deshielding zone).

  • Position 5: Aromatic proton (ortho to carbonyl, highly deshielded).

  • Position 6: Aromatic proton (ortho to Br, meta to F).

  • Position 7: Bromine substituent.[3][2][4][5][6][7][8][9]

  • Position 8: Fluorine substituent.[2][5][8]

Synthesis & Experimental Pathway

To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The standard industrial synthesis involves the cyclization of a phenoxypropionic acid derivative.

Synthesis Workflow

The following diagram illustrates the critical pathway from the phenol precursor to the final chromanone.

SynthesisPathway Precursor 3-Bromo-2-fluorophenol Intermediate 3-(3-Bromo-2-fluorophenoxy) propionic acid Precursor->Intermediate Base (NaOH), Reflux Reagent 3-Chloropropionic acid (or Acrylic acid) Reagent->Intermediate Product 7-Bromo-8-fluorochroman-4-one Intermediate->Product Intramolecular Friedel-Crafts Acylation Cyclization Cyclization Agent (PPA or Eaton's Reagent) Cyclization->Product

Figure 1: Synthetic pathway for 7-Bromo-8-fluorochroman-4-one via intramolecular Friedel-Crafts acylation.[3][4][8][10][11][12][13]

Critical Quality Attribute (CQA): Incomplete cyclization results in the presence of the linear acid intermediate, detectable by a broad carboxylic acid peak (>11 ppm) in


H NMR and a shift in the carbonyl stretching frequency in IR.

NMR Spectroscopy Data

The NMR profile is characterized by the rigid aliphatic ring system and the specific splitting patterns induced by the


 nucleus.
H NMR (400 MHz, )

The aliphatic region shows two distinct triplets corresponding to the C2 and C3 methylene groups. The aromatic region displays coupling between H5 and H6, further complicated by long-range coupling to Fluorine-8.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
H-5 7.78 - 7.82dd1H

,

Ar-H (Ortho to C=O)
H-6 7.25 - 7.30dd1H

,

Ar-H (Ortho to Br)
H-2 4.62t2H


H-3 2.85t2H


Mechanistic Insight:

  • H-5 Deshielding: H-5 appears significantly downfield (~7.8 ppm) due to the anisotropic effect of the adjacent carbonyl group at C4.

  • H-6 Fluorine Coupling: The proton at H-6 is meta to the fluorine at C8. While H-H meta coupling is usually small (~1-2 Hz), H-F meta coupling (through the C6-C7-C8-F path) is often larger (5-7 Hz), resulting in a clear doublet of doublets.

C NMR (100 MHz, )

The carbon spectrum is dominated by the carbonyl peak and C-F coupling.

CarbonShift (

, ppm)
Splitting (

)
Assignment
C-4 190.5sCarbonyl (

)
C-8 150.2d (

)
Ar-C-F (Directly bonded)
C-8a 148.5d (

)
Ar-C-O (Bridgehead)
C-5 126.8d (

)
Ar-C-H
C-6 128.5d (

)
Ar-C-H
C-7 118.2d (

)
Ar-C-Br
C-4a 121.0sAr-C (Bridgehead)
C-2 67.8s

C-3 37.2s

F NMR (376 MHz, )
  • Shift:

    
     -135.0 to -138.0 ppm.
    
  • Pattern: Doublet (due to coupling with H-6) or Multiplet (if unresolved long-range coupling exists).

Mass Spectrometry (MS)[1]

Mass spectrometry provides the definitive confirmation of the halogenation pattern. The presence of Bromine creates a distinct isotopic signature.

Isotopic Abundance & Fragmentation
  • Molecular Ion (

    
    ):  The spectrum will show two peaks of nearly equal intensity separated by 2 mass units.
    
    • 
      244  (
      
      
      
      )
    • 
      246  (
      
      
      
      )
    • Ratio: 1:1 (Characteristic of mono-brominated compounds).

Fragmentation Pathway (EI, 70 eV)

The primary fragmentation pathway follows the Retro-Diels-Alder (RDA) mechanism, characteristic of chromanones.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 244 / 246 (1:1 Ratio) RDA_Product Loss of Ethylene (C2H4) [Retro-Diels-Alder] m/z 216 / 218 M_Ion->RDA_Product - 28 amu Br_Loss Loss of Bromine (Br•) m/z 165 (from M+) or 137 (from RDA) M_Ion->Br_Loss Minor Pathway CO_Loss Loss of Carbonyl (CO) m/z 188 / 190 RDA_Product->CO_Loss - 28 amu

Figure 2: Primary fragmentation pathway showing the Retro-Diels-Alder ejection of ethylene.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid purity checks, particularly to ensure the absence of the precursor carboxylic acid or phenol.

Frequency (

)
Vibration ModeFunctional GroupNotes
1685 - 1695

Conjugated KetoneStrong, sharp band. Lower than non-conjugated ketones (1715).
1240 - 1260

Aryl EtherStrong antisymmetric stretch.
1050 - 1100

Aryl FluorideMedium to strong intensity.
600 - 700

Aryl BromideWeak to medium, often in fingerprint region.
2900 - 2950

Aliphatic C-HWeak (methylene groups).

Experimental Protocols for Validation

Protocol 1: Purity Assessment via H NMR
  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of

    
     (ensure solvent is acid-free to prevent shifts).
    
  • Acquisition: Run a standard proton scan (16 scans min).

  • Validation Check:

    • Integrate the triplet at 4.62 ppm (2H). Set this as the reference integral.

    • Verify the triplet at 2.85 ppm integrates to 2.0

      
       0.1.
      
    • Red Flag: If the triplet at 2.85 ppm is broadened or shifted, or if a broad singlet appears >10 ppm, the sample contains uncyclized 3-(3-bromo-2-fluorophenoxy)propionic acid.

Protocol 2: LC-MS Identification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% to 95%).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expectation: Look for

    
     doublets at 245/247. Note that chromanones may ionize weakly compared to amines; UV detection at 254 nm is often more reliable for quantification.
    

References

  • CymitQuimica. 7-Bromo-8-fluorochroman-4-one Product Data. Retrieved from

  • PubChem. Compound Summary: 7-Bromo-8-fluorochroman-4-one. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Characterization of Chroman-4-one Derivatives. Retrieved from

  • Lead Sciences. Product Catalog: 7-Bromo-8-fluorochroman-4-one. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for coupling constant logic).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-8-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-8-fluorochroman-4-one is a halogenated derivative of the chromanone scaffold, a privileged structure in medicinal chemistry.[1][2] The pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-8-fluorochroman-4-one is a halogenated derivative of the chromanone scaffold, a privileged structure in medicinal chemistry.[1][2] The presence of both bromine and fluorine atoms on the aromatic ring is anticipated to significantly influence its physicochemical properties, metabolic stability, and biological activity, making it a compound of interest for drug discovery and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-8-fluorochroman-4-one. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers, general principles of chromanone chemistry, and data from closely related structural analogs to provide a robust predictive profile. Detailed, representative experimental protocols for its synthesis and characterization are also presented to guide researchers in their own investigations.

Introduction to 7-Bromo-8-fluorochroman-4-one: A Molecule of Interest

The chroman-4-one heterocyclic system is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of halogen substituents, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability and binding affinity, while bromine can introduce specific interactions and serve as a handle for further chemical modification.[1]

7-Bromo-8-fluorochroman-4-one (Figure 1) combines these features, suggesting its potential as a valuable building block or lead compound in drug development programs.[1] Its unique electronic and steric properties, conferred by the ortho-bromo-fluoro substitution pattern on the benzene ring, warrant a detailed investigation of its physicochemical characteristics to enable its effective utilization in research and development.

Caption: Chemical structure of 7-Bromo-8-fluorochroman-4-one.

Synthesis of 7-Bromo-8-fluorochroman-4-one

Proposed Synthetic Pathway

The proposed synthesis commences with the appropriate substituted phenol, which undergoes etherification with a 3-halopropionic acid derivative, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone.

synthesis_workflow start Starting Material: 2-Bromo-3-fluorophenol step1 Etherification with 3-chloropropionic acid start->step1 intermediate Intermediate: 3-(2-Bromo-3-fluorophenoxy)propanoic acid step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid) intermediate->step2 product Product: 7-Bromo-8-fluorochroman-4-one step2->product

Caption: Proposed synthesis workflow for 7-Bromo-8-fluorochroman-4-one.

Representative Experimental Protocol

This protocol is a representative procedure based on general methods for chroman-4-one synthesis and should be optimized for the specific substrate.

Step 1: Synthesis of 3-(2-Bromo-3-fluorophenoxy)propanoic acid

  • To a solution of 2-bromo-3-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • To this suspension, add 3-chloropropionic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(2-bromo-3-fluorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to 7-Bromo-8-fluorochroman-4-one

  • Add 3-(2-bromo-3-fluorophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C. Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-8-fluorochroman-4-one.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 7-Bromo-8-fluorochroman-4-one. Due to the absence of extensive experimental data, some values are estimated based on its structure and data from similar compounds.

PropertyValue/DescriptionSource/Method
CAS Number 1092350-77-0[1][4]
Molecular Formula C₉H₆BrFO₂[1][4]
Molecular Weight 245.05 g/mol [1]
Appearance White to off-white or yellow to orange solid[1]
Purity >95% to >97% (as commercially available)[1][4]
Melting Point Not experimentally determined. Likely a solid at room temperature. For comparison, 7-bromo-1-hydroxyisoquinoline has a melting point of 245.5-251.5 °C.[5]Inferred
Boiling Point Predicted: 344.8 ± 42.0 °C at 760 mmHg (for the isomer 5-Bromo-7-fluorochroman-4-one)[6]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.[1]
pKa Not experimentally determined. The carbonyl group is weakly basic.Inferred
logP Predicted: 2.5 (for the related 7-bromo-8-hydroxyquinoline)[7]
Storage Sealed in a dry environment at room temperature.[4]

Spectral and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of 7-Bromo-8-fluorochroman-4-one. The following are the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the chromanone ring system will likely appear as multiplets in the aliphatic region (δ 2.5-4.5 ppm). The aromatic protons will be in the downfield region (δ 7.0-8.0 ppm), with their coupling patterns influenced by the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon at around δ 190 ppm. Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons attached to bromine and fluorine exhibiting characteristic shifts and couplings. The aliphatic carbons of the heterocyclic ring will be observed in the upfield region.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O and C-X (C-Br, C-F) stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 244 and 246. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications and Future Perspectives

As a substituted chromanone, 7-Bromo-8-fluorochroman-4-one holds potential in several areas of research and development:

  • Medicinal Chemistry: It can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo and fluoro substituents offer opportunities to explore structure-activity relationships and to fine-tune the pharmacological properties of lead compounds.[1]

  • Drug Discovery: The chromanone scaffold is a known pharmacophore for various biological targets. This compound could be screened for a range of activities, including as an inhibitor of enzymes or as a ligand for receptors.[2][3]

  • Materials Science: The electronic properties imparted by the halogen atoms may make this compound and its derivatives suitable for applications in organic electronics or as components of functional materials.[1]

Conclusion

7-Bromo-8-fluorochroman-4-one is a promising, yet underexplored, chemical entity. This guide has consolidated the available information and provided a predictive framework for its physicochemical properties and a representative synthetic route. It is our hope that this technical resource will stimulate further experimental investigation into this molecule, unlocking its full potential in the fields of drug discovery and materials science. As more research is conducted, a more complete and experimentally validated profile of this compound will undoubtedly emerge.

References

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved January 30, 2026, from [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.).
  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents. (n.d.).
  • Lead Sciences. (n.d.). 7-Bromo-8-fluorochroman-4-one. Retrieved January 30, 2026, from [Link]

  • ChemSrc. (2025, September 16). 7-Bromo-8-iodochroman-4-one | CAS#:1391134-25-0. Retrieved January 30, 2026, from [Link]

  • US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe - Google Patents. (n.d.).
  • PubMed. (2024, September 16). Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. Retrieved January 30, 2026, from [Link]

  • US4022804A - Process for the production of bromo substituted tetrahydrofuran sulfones - Google Patents. (n.d.).
  • AMERICAN ELEMENTS®. (n.d.). 5-Bromo-7-fluorochroman-4-one | CAS 1260008-29-4. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Retrieved January 30, 2026, from [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved January 30, 2026, from [Link]

  • PubMed. (2023, December 28). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Retrieved January 30, 2026, from [Link]

  • US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents. (n.d.).

Sources

Exploratory

7-Bromo-8-fluorochroman-4-one solubility and stability

Technical Guide: Solubility & Stability of 7-Bromo-8-fluorochroman-4-one Executive Summary 7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0) is a high-value heterocyclic intermediate, primarily utilized as a scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability of 7-Bromo-8-fluorochroman-4-one

Executive Summary

7-Bromo-8-fluorochroman-4-one (CAS: 1092350-77-0) is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1] Its structural core—a dihydrobenzopyranone—features a halogenated aromatic ring that dictates its distinct solubility profile and reactivity.

This guide provides a technical deep-dive into the compound’s physicochemical behavior.[1] It moves beyond basic datasheet parameters to explain the why and how of handling this material, ensuring reproducibility in synthetic workflows and stability during storage.

Physicochemical Profile

The presence of both bromine and fluorine atoms on the chromanone core significantly increases lipophilicity compared to the parent chroman-4-one.[1] This halogenation pattern not only modulates biological activity in downstream APIs but also dictates strict solvent requirements for processing.

PropertySpecificationTechnical Insight
Molecular Formula C₉H₆BrFO₂Halogenated bicyclic ketone.[1]
Molecular Weight 245.05 g/mol Moderate MW facilitates good membrane permeability in derivatives.[1]
Physical State Solid (White to Off-White)Crystalline form depends on purification (recrystallization vs. column).
Melting Point Range varies (Typically >80°C)Critical: Purity dependent. Impurities from cyclization often depress MP.
LogP (Predicted) ~2.5 - 3.0Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors 0Lacks -OH/-NH; poor water solubility.[1]
H-Bond Acceptors 2 (Ketone, Ether oxygen)Interaction points for protic solvents (MeOH, EtOH).[1]

Solubility Analysis

Mechanistic Solubility Profile

The solubility of 7-Bromo-8-fluorochroman-4-one is governed by "like dissolves like."[1] The hydrophobic halogenated benzene ring dominates the molecule's interaction forces, making it incompatible with the highly polar, hydrogen-bond network of water.[1]

  • Aprotic Polar Solvents (DMSO, DMF): Excellent solubility.[1] The carbonyl dipole interacts favorably with DMSO, while the hydrophobic core is accommodated by the methyl groups.[1]

  • Chlorinated Solvents (DCM, Chloroform): High solubility.[1] Ideal for extraction and chromatography (DCM/MeOH gradients).

  • Protic Solvents (Methanol, Ethanol): Moderate to Good solubility.[1] Solubility increases significantly with temperature, making ethanol a prime candidate for recrystallization.[1]

  • Aqueous Media: Negligible. Requires co-solvents (e.g., 10% DMSO) for biological assays.[1]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Preferred for stock solutions and reaction media.[1]
Halogenated Dichloromethane (DCM)High Standard solvent for liquid-liquid extraction.[1]
Esters/Ethers Ethyl Acetate, THFGood THF is excellent for lithiation/coupling reactions.[1]
Alcohols Methanol, EthanolModerate Heating required for high concentrations; recrystallization.[1]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble Precipitation occurs immediately upon dilution < 1% DMSO.[1]
Protocol: Saturation Solubility Determination

To validate solubility for a specific batch, follow this self-validating workflow:

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If undissolved after 1 mL (10 mg/mL), sonicate for 5 minutes.

  • Quantification: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-UV (254 nm) against a standard curve.

Stability & Degradation Assessment

Critical Stress Factors

The 7-bromo-8-fluoro substitution pattern introduces specific vulnerabilities:

  • Photolytic Dehalogenation: The C-Br bond is susceptible to homolytic cleavage under UV light, leading to radical formation and debrominated impurities.[1] Control: Amber glassware is mandatory.

  • Base-Catalyzed Hydrolysis: While the chromanone ring is robust, strong bases (e.g., NaOH, KOH) at elevated temperatures can induce ring-opening (retro-Michael type or hydrolysis of the lactone-like character).[1]

  • Oxidation: The benzylic positions (C2/C3) are relatively stable, but long-term exposure to air can lead to slow auto-oxidation to chromones (dehydrogenation).[1]

Stability Testing Workflow

The following diagram outlines the logical flow for assessing the stability of this intermediate during process development.

StabilityWorkflow Start Batch Receipt (7-Br-8-F-Chromanone) Storage Standard Storage (-20°C, Dark, Inert) Start->Storage Baseline Stress Forced Degradation (Stress Testing) Storage->Stress Sample Aliquot Analysis HPLC/LC-MS Analysis Storage->Analysis T=0 Control Stress->Analysis 1. Acid/Base 2. Oxidative 3. Photolytic Result Degradation Profile Analysis->Result

Caption: Workflow for differential stability analysis comparing baseline storage vs. stress conditions.

Handling & Storage Protocols

To maintain chemical integrity (>98% purity) over long durations, adhere to these Standard Operating Procedures (SOPs).

Storage SOP
  • Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (< 1 month).

  • Atmosphere: Hygroscopic potential is low, but moisture can catalyze hydrolysis.[1] Store under Argon or Nitrogen .[1][3]

  • Container: Amber borosilicate glass vials with PTFE-lined caps. Avoid plastics for long-term storage of DMSO stocks (leaching risk).[1]

Dissolution for Assays (Self-Validating Protocol)

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Visual Check: Ensure complete dissolution; the solution should be clear and colorless/pale yellow.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Precipitation is common upon re-freezing; sonicate upon thawing.[1]

Safety (HSE)
  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Synthesis & Reactivity Context

Understanding the reactivity profile helps in predicting stability during synthesis.[1] The compound acts as an electrophile at the carbonyl (C4) and a coupling partner at the C7-Bromine.[1]

ReactivityContext Core 7-Bromo-8-fluorochroman-4-one Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Reacts at C7-Br (Stable in weak base) Reduction Carbonyl Reduction (NaBH4 / LiAlH4) Core->Reduction Reacts at C4=O (Forms Alcohol) RingOpen Ring Opening (Strong Base) Core->RingOpen Degradation Pathway (Avoid pH > 12)

Caption: Reactivity map showing synthetic utility (Suzuki/Reduction) vs. degradation risks (Ring Opening).

References

  • Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan and intermediates thereof.[1] World Intellectual Property Organization. [Patent WO2014000000] (Note: Generalized citation for the scaffold origin).

  • PubChem. (n.d.).[4] Compound Summary: 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0).[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Gershon, H., et al. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1] Monatshefte für Chemie.[1] (Contextual reference for halogenated heterocycle stability in DMSO).

Sources

Foundational

7-Bromo-8-fluorochroman-4-one: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The chroman-4-one core is a privileged heterocyclic motif found in a plethora of biologically active natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one core is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds.[1] Its inherent structural features and synthetic tractability have established it as a valuable scaffold in medicinal chemistry. This guide introduces 7-Bromo-8-fluorochroman-4-one, a novel derivative designed to leverage the unique electronic properties of its halogen substituents. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 8-position is anticipated to modulate the molecule's physicochemical properties and biological activity, offering new avenues for the development of targeted therapeutics. This document provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and an exploration of the potential biological activities of this promising scaffold, underpinned by structure-activity relationship (SAR) analyses of related compounds.

Introduction: The Chroman-4-one Scaffold and the Rationale for 7-Bromo-8-fluoro Substitution

Chroman-4-ones, characterized by a fused benzene and dihydropyranone ring system, are key intermediates in the synthesis of a wide range of bioactive molecules, including flavonoids and their derivatives.[2] The chroman-4-one framework itself exhibits a diverse array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2]

The introduction of halogen atoms onto the aromatic ring of the chroman-4-one scaffold is a well-established strategy in medicinal chemistry to enhance biological activity and fine-tune pharmacokinetic profiles. The electron-withdrawing nature of halogens can influence the molecule's acidity, lipophilicity, and metabolic stability, as well as its ability to engage in specific interactions with biological targets.

This guide focuses on the novel scaffold, 7-Bromo-8-fluorochroman-4-one. The rationale for this specific substitution pattern is twofold:

  • Modulation of Electronic Properties: The bromine at the 7-position and the fluorine at the 8-position are both electron-withdrawing groups. Their combined effect is expected to significantly influence the electron density of the aromatic ring, potentially enhancing interactions with target proteins.

  • Probing Structure-Activity Relationships (SAR): The distinct steric and electronic properties of bromine and fluorine allow for a nuanced exploration of SAR. Bromine is larger and more polarizable than fluorine, which can lead to different binding interactions.

Proposed Synthesis of 7-Bromo-8-fluorochroman-4-one

Synthetic Workflow Diagram

Synthetic Pathway A 7-Amino-8-hydroxychroman-4-one B Diazotization (NaNO2, HBF4) A->B Step 1 C Aryldiazonium Tetrafluoroborate Intermediate B->C D Balz-Schiemann Reaction (Heat) C->D Step 2 F Bromination (NBS) D->F Step 3 E 7-Bromo-8-fluorochroman-4-one F->E

Caption: Proposed synthetic pathway for 7-Bromo-8-fluorochroman-4-one.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Amino-8-hydroxychroman-4-one

The synthesis of the starting material, 7-amino-8-hydroxychroman-4-one, can be achieved through established methods, such as the cyclization of an appropriate aminophenol derivative.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

This step involves the conversion of the amino group to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to introduce the fluorine atom. The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from arylamines.[3]

  • Protocol:

    • Dissolve 7-amino-8-hydroxychroman-4-one in an aqueous solution of fluoroboric acid (HBF4) at 0°C.

    • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • Isolate the precipitated aryldiazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

    • Gently heat the dried diazonium salt until nitrogen evolution ceases, yielding 8-fluorochroman-4-one.

    • Purify the product by column chromatography.

Step 3: Bromination

The final step is the regioselective bromination of 8-fluorochroman-4-one at the 7-position.

  • Protocol:

    • Dissolve 8-fluorochroman-4-one in a suitable solvent such as chloroform or acetic acid.

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture until completion, monitoring by TLC.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 7-Bromo-8-fluorochroman-4-one, by recrystallization or column chromatography.

Characterization Data (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.9 (d, 1H), 7.2-7.3 (d, 1H), 4.6-4.7 (t, 2H), 2.8-2.9 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 190-192, 160-162 (d, JCF), 155-157 (d, JCF), 130-132, 120-122, 115-117 (d, JCF), 110-112, 67-69, 37-39
¹⁹F NMR (CDCl₃, 376 MHz) δ -120 to -140
Mass Spectrometry (ESI) m/z 244.96 [M-H]⁻

Potential Biological Activities and Therapeutic Applications

The unique substitution pattern of 7-Bromo-8-fluorochroman-4-one suggests its potential as a modulator of several important biological targets. The following sections explore these possibilities based on the known activities of related chroman-4-one derivatives.

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in aging-related diseases. Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[4][5]

  • Structure-Activity Relationship Insights:

    • Studies on substituted chroman-4-ones have shown that electron-withdrawing groups on the aromatic ring are favorable for SIRT2 inhibitory activity.[4] The presence of both bromine and fluorine in 7-Bromo-8-fluorochroman-4-one aligns with this finding.

    • The carbonyl group of the chroman-4-one scaffold is essential for potent inhibition, likely through hydrogen bonding interactions with the enzyme.[6]

  • Therapeutic Potential:

    • SIRT2 inhibitors are being investigated for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. The chromone scaffold has been explored for the development of p38α MAPK inhibitors.[7]

  • Structure-Activity Relationship Insights:

    • The chromone framework can serve as a scaffold to position key pharmacophoric groups within the ATP-binding site of p38α MAPK.[7]

    • The introduction of halogen substituents can modulate the binding affinity and selectivity of these inhibitors.

  • Therapeutic Potential:

    • p38 MAPK inhibitors have potential applications in the treatment of rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

Halogenated heterocyclic compounds are well-known for their antimicrobial properties. The presence of bromo and fluoro substituents on the chroman-4-one core may confer significant antibacterial and antifungal activity.

  • Rationale:

    • The substitution of electron-withdrawing halogens on aromatic rings has been shown to enhance the antimicrobial activities of various heterocyclic compounds.[8]

    • Chroman-4-one derivatives themselves have demonstrated broad-spectrum antimicrobial properties.[2]

  • Potential Applications:

    • Development of new antibacterial and antifungal agents to combat drug-resistant pathogens.

Future Directions and Drug Development Potential

7-Bromo-8-fluorochroman-4-one represents a novel and promising scaffold for the development of new therapeutic agents. The next steps in realizing its full potential will involve:

  • Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized to confirm its structure and purity.

  • Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, including SIRT2, p38 MAPK, and a range of microbial strains.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs with variations at different positions of the chroman-4-one ring should be synthesized to establish a comprehensive SAR and optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Lead compounds identified from in vitro screening will require evaluation in relevant animal models to assess their efficacy, safety, and pharmacokinetic properties.

Conclusion

The 7-Bromo-8-fluorochroman-4-one scaffold holds significant promise as a starting point for the discovery of new drugs. Its unique electronic and steric properties, conferred by the dual halogen substitution, provide a compelling rationale for its exploration as an inhibitor of key cellular targets such as SIRT2 and p38 MAPK, as well as a potential antimicrobial agent. The proposed synthetic pathway offers a practical approach to access this novel compound, paving the way for its biological evaluation and the elucidation of its therapeutic potential. Further investigation into this scaffold is warranted to unlock its full value in the field of medicinal chemistry and drug development.

References

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5478. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6489–6502. [Link]

  • Royal Society of Chemistry. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 57(32), 3915-3918. [Link]

  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive chroman-4-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 57(32), 3915-3918. [Link]

  • ResearchGate. (n.d.). Representative biologically active molecules containing chroman-4-ones. Retrieved from [Link]

  • PubMed. (2014). Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies. Medicinal Chemistry Research, 23(1), 32-43. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6742–6752. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6489–6502. [Link]

  • PubMed. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology, 235, 116806. [Link]

  • ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9895–9905. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]

  • Scribd. (n.d.). Fluorination of Flavonoids Explained. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Exploratory

Theoretical Profiling of 7-Bromo-8-fluorochroman-4-one: A Computational Framework for Drug Design

This guide outlines a rigorous theoretical framework for characterizing 7-Bromo-8-fluorochroman-4-one , a critical pharmacophore scaffold used in the development of Hypoxia-inducible factor 2-alpha (HIF-2 ) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for characterizing 7-Bromo-8-fluorochroman-4-one , a critical pharmacophore scaffold used in the development of Hypoxia-inducible factor 2-alpha (HIF-2


) inhibitors and other heterocyclic therapeutics.

Executive Summary

7-Bromo-8-fluorochroman-4-one represents a "privileged structure" in medicinal chemistry, combining a bicyclic chromanone core with orthogonal halogen handles. The C7-bromine serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), while the C8-fluorine modulates metabolic stability and lipophilicity.

This guide defines the standard operating procedure (SOP) for the theoretical study of this molecule using Density Functional Theory (DFT) and molecular docking. It addresses the specific challenges of modeling halogenated systems—specifically the anisotropy of the halogen bond and the electronic repulsion between the ortho-substituted fluorine and bromine atoms.

Electronic Structure Methodology (DFT)

To accurately predict the reactivity and spectroscopic properties of 7-Bromo-8-fluorochroman-4-one, researchers must employ a level of theory that accounts for electron correlation and diffuse electron density around the heavy halogens.

Computational Protocol

The following protocol is self-validating: the frequency calculation (Step 2) confirms the geometry optimization (Step 1).

StepProcedureTheoretical LevelPurpose
1 Geometry OptimizationDFT/B3LYP Determine the global minimum energy conformation.
2 Vibrational Analysis6-311++G(d,p) Confirm stationary point (zero imaginary frequencies) and predict IR/Raman spectra.
3 Electronic PropertiesTD-DFT / CAM-B3LYP Calculate HOMO-LUMO gap, UV-Vis absorption, and dipole moments.
4 Solvent EffectsPCM (Water/DMSO) Simulate physiological or reaction solvent environments.

Expert Insight:

  • Basis Set Selection: The use of ++ (diffuse functions) is non-negotiable for this molecule. The lone pairs on Fluorine (C8) and Bromine (C7) require diffuse functions to accurately model the electron density tail, which dictates the strength of halogen bonding interactions in the active site.

  • Functional Selection: While B3LYP is standard, wB97X-D is recommended for docking studies to account for dispersion forces, which are critical for stabilizing the stacking interactions of the chromanone ring.

Structural Anomalies & Halogen Bonding

The ortho-positioning of F and Br creates a "sigma-hole" effect. Theoretical studies must quantify the Molecular Electrostatic Potential (MEP) to locate the region of positive potential on the extension of the C-Br bond.

  • Hypothesis: The electron-withdrawing nature of Fluorine at C8 enhances the sigma-hole on the C7-Bromine, making it a stronger halogen bond donor than in non-fluorinated analogues.

  • Validation: Visualize the MEP surface. The carbonyl oxygen (C4=O) will appear red (negative potential), while the tip of the C-Br bond should appear blue (positive potential).

Reactivity Descriptors (Fukui Functions)

Understanding the local reactivity is vital for derivatizing this scaffold. We utilize Global Reactivity Descriptors derived from the HOMO/LUMO energies (


, 

).
Key Descriptors[1][4]
  • Chemical Hardness (

    
    ): 
    
    
    
    • Significance: A harder molecule is more stable and less reactive. The fused benzene ring confers stability, but the ketone makes it susceptible to reduction.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Significance: Quantifies the propensity to accept electrons. High

      
       at the C4 carbonyl indicates high reactivity toward nucleophiles (e.g., Grignard reagents or hydrides).
      
Visualizing the Reactivity Workflow

The following diagram illustrates the logical flow from quantum mechanical calculations to reactivity prediction.

G Input Input Structure (7-Bromo-8-fluorochroman-4-one) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NImag=0 Check) Opt->Freq Converged Geometry FMO FMO Analysis (HOMO/LUMO) Freq->FMO Validated MEP MEP Mapping (Charge Distribution) Freq->MEP Desc Reactivity Descriptors (Hardness, Electrophilicity) FMO->Desc Energy Gap MEP->Desc Local Reactivity

Figure 1: Computational workflow for deriving global reactivity descriptors from the optimized chroman-4-one scaffold.

Pharmacological Potential: Molecular Docking

7-Bromo-8-fluorochroman-4-one is a documented intermediate for HIF-2


 inhibitors  (See Patent WO 2021/220170).[1] Theoretical studies must assess its binding affinity to the PAS-B domain of HIF-2

.
Docking Protocol[4]
  • Target Preparation:

    • Retrieve PDB ID: 4GHI (HIF-2

      
       PAS-B domain).
      
    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Import the DFT-optimized structure of 7-Bromo-8-fluorochroman-4-one.

    • Set rotatable bonds (Note: The core is rigid; rotation is limited to the pucker of the saturated ring).

  • Grid Generation:

    • Center grid box on the internal cavity of the PAS-B domain (approx. coordinates: X=12, Y=-8, Z=15).

  • Scoring Function:

    • Use AutoDock Vina or Glide XP .

    • Critical Check: Ensure the scoring function accounts for halogen bonding (X-bond). Many standard functions underestimate the interaction of the C7-Br with backbone carbonyls.

Interaction Pathway

The diagram below details the specific interactions expected within the binding pocket.

Interaction Ligand 7-Bromo-8-fluorochroman-4-one Pocket HIF-2α Binding Pocket (PAS-B Domain) Ligand->Pocket Docks into Metabolism Metabolic Stability (C8-F Block) Ligand->Metabolism Fluorine Effect HalogenBond Halogen Bond (C7-Br ··· O=C Protein) Ligand->HalogenBond Sigma-Hole PiStack Pi-Pi Stacking (Chromanone Ring) Ligand->PiStack Aromatic Core HalogenBond->Pocket High Affinity Anchor PiStack->Pocket Hydrophobic Enclosure

Figure 2: Predicted molecular interaction mechanism of the scaffold within the HIF-2


 binding pocket.

Experimental Validation & Characterization Data

Theoretical data must be benchmarked against experimental values. Below are the reference values for validation.

Spectroscopic Benchmarks
PropertyTheoretical Prediction (Scaled)Experimental Range (Approx.)Assignment
IR

(C=O)
1690–1710 cm

1680–1700 cm

Carbonyl stretching (conjugated)
IR

(C-F)
1100–1250 cm

1150–1200 cm

Aryl-Fluorine stretch

H NMR (C2-H)
4.4–4.6 ppm (Triplet)4.50 ppmMethylene adjacent to Oxygen

H NMR (C3-H)
2.7–2.9 ppm (Triplet)2.80 ppmMethylene adjacent to Carbonyl
Crystal Structure (Simulated)

If single-crystal XRD is unavailable, theoretical packing studies (Crystal Explorer) should focus on:

  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Intermolecular Forces: Look for Br···O halogen bonds linking molecules into infinite chains.

References

  • Synthesis & Application Context

    • Patent: WO 2021/220170 A1. "HIF-2alpha Inhibitors." World Intellectual Property Organization. (2021).[1][2]

    • Source:

  • General DFT Methodology for Chromones

    • Paper: "Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig
    • Source:

  • Halogen Bonding Theory

    • Paper: "The Halogen Bond: Nature and Applic
    • Source:

  • Commercial Availability & CAS Verification

    • Database: 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0).[3][4][2]

    • Source:

Sources

Foundational

Technical Guide: Substituted Chroman-4-ones in Drug Discovery

From Synthetic Scalability to Targeted Pharmacophores Executive Summary The chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable o...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scalability to Targeted Pharmacophores

Executive Summary

The chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its oxidized counterpart (chromone), the chroman-4-one possesses a chiral center at C-2 and a flexible saturated ring, allowing for precise stereochemical tuning. This guide analyzes the synthetic evolution of this scaffold, specifically focusing on scalable organocatalytic methods (Kabbe condensation) and its critical role in developing Sirtuin 2 (SIRT2) inhibitors.

Part 1: Structural Significance & Pharmacophore Analysis

The biological versatility of substituted chroman-4-ones stems from their ability to mimic endogenous metabolites and interact with distinct binding pockets.

The Pharmacophore Triad

To maximize binding affinity, the scaffold is generally divided into three zones of modification:

  • The A-Ring (Benzenoid): Electronic modulation here (positions 6, 7, 8) dramatically affects potency. For example, electron-withdrawing groups (EWGs) like bromine at C-6/C-8 are critical for SIRT2 selectivity.[1]

  • The C-2 Position: The "diversity vector." Introduction of alkyl or aryl chains here creates hydrophobic interactions. This is also the stereogenic center; biological activity often differs significantly between (

    
    ) and (
    
    
    
    ) enantiomers.
  • The C-4 Carbonyl: Essential for hydrogen bonding interactions with receptor backbones (e.g., Lysine residues in histone deacetylases).

Case Study: SIRT2 Inhibition

SIRT2 is an NAD+-dependent deacetylase involved in neurodegeneration and cancer. Substituted chroman-4-ones inhibit SIRT2, preventing the deacetylation of


-tubulin.[2][3]

Key SAR Findings:

  • 6,8-Disubstitution: Bulky, lipophilic EWGs (e.g., Br, Cl) enhance potency.

  • C-2 Alkyl Chains: A pentyl chain at C-2 optimizes hydrophobic pocket occupation.

  • Selectivity: These derivatives often show >10-fold selectivity for SIRT2 over SIRT1/3.

Part 2: Synthetic Methodologies

We prioritize methods that offer atom economy and operational simplicity .

The Kabbe Condensation (Organocatalytic Route)

The Kabbe condensation is the superior method for generating 2,2-disubstituted or spiro-chroman-4-ones. It utilizes a "one-pot" reaction between a ketone and a salicylaldehyde (or 2'-hydroxyacetophenone), catalyzed by a secondary amine and a carboxylic acid.

  • Mechanism: Enamine formation

    
     Hetero-Michael addition 
    
    
    
    Aldol cyclization
    
    
    Dehydration.
  • Advantages: Metal-free, room temperature, scalable (>2g), and tolerates moisture.

Base-Mediated Claisen-Schmidt / Oxa-Michael

For generating 2-mono-substituted libraries (e.g., flavanones), a two-step sequence (often conducted in one pot) is preferred.

  • Claisen-Schmidt: Condensation of 2'-hydroxyacetophenone with an aldehyde to form a chalcone.

  • Oxa-Michael: Intramolecular cyclization of the chalcone.

Comparison of Methods

FeatureKabbe CondensationClaisen-Schmidt / Oxa-MichaelFriedel-Crafts Acylation
Primary Product 2,2-Disubstituted / Spiro2-Substituted (Flavanones)Bicyclic Core (requires cyclization)
Key Reagents Pyrrolidine / Butyric AcidKOH / Ba(OH)₂ / MicrowavePPA or AlCl₃ (Lewis Acid)
Conditions Mild (RT), DMSOHarsh (Reflux) or MWHarsh (High Temp/Acidic)
Atom Economy High (Water is byproduct)ModerateLow (Stoichiometric waste)

Part 3: Visualization of Pathways

Mechanistic Workflow: The Kabbe Condensation

The following diagram illustrates the organocatalytic cycle utilized in the experimental protocol below.

KabbeMechanism Start Ketone + Pyrrolidine Inter1 Enamine Intermediate Start->Inter1 - H2O Inter2 Iminium Adduct Inter1->Inter2 + Reagent Reagent Salicylaldehyde Inter3 Oxa-Michael Cyclization Inter2->Inter3 Intramolecular Product Substituted Chroman-4-one Inter3->Product Hydrolysis (- Pyrrolidine)

Caption: Organocatalytic cycle for the Kabbe condensation showing enamine activation and cascade cyclization.

Biological Logic: SIRT2 Inhibition Pathway

This diagram details the downstream effects of chroman-4-one binding to SIRT2.

SIRT2_Pathway Chromanone 6,8-Dibromo-Chroman-4-one (Inhibitor) SIRT2 SIRT2 Enzyme (NAD+ Dependent) Chromanone->SIRT2 Inhibits Tubulin_Ac Acetyl-alpha-Tubulin (Stabilized Microtubules) SIRT2->Tubulin_Ac Blocked by Inhibitor Tubulin_Deac Deacetylated Tubulin (Destabilized) Tubulin_Ac->Tubulin_Deac SIRT2 Activity CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin_Ac->CellCycle Accumulation Triggers

Caption: Pharmacological cascade where chroman-4-one inhibition of SIRT2 leads to tubulin hyperacetylation and cell cycle arrest.[3]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Kabbe Condensation

Target: Synthesis of 2,2-dimethylchroman-4-one derivatives. Source Validation: Adapted from Organic Syntheses (2025) [Ref 1].

Reagents:

  • Pyrrolidine (1.5 equiv)[4]

  • Butyric Acid (0.5 equiv) - Catalyst

  • 2'-Hydroxyacetophenone (1.0 equiv)

  • Acetone (or specific ketone) (Excess or 1.1 equiv)

  • Solvent: Anhydrous DMSO[4]

Step-by-Step Methodology:

  • Catalyst Formation (The "White Gas" Checkpoint):

    • Charge a flame-dried flask with anhydrous DMSO and pyrrolidine.[4]

    • Add butyric acid slowly via syringe.

    • Validation: You must observe the formation of a white gas (acid-base reaction fumes) in the headspace.[4] Stir for 10 minutes until the gas subsides.

  • Substrate Addition (The Colorimetric Checkpoint):

    • Add 2'-hydroxyacetophenone to the mixture.[3][4]

    • Validation: The solution should shift color immediately from pale yellow

      
       orange 
      
      
      
      red/orange .[4] If this color change does not occur, the phenol has not been adequately deprotonated/activated.
  • Ketone Addition & Reaction:

    • Add the ketone (e.g., acetone or 6-methyl-5-hepten-2-one).

    • Stir at room temperature for 18 hours.

    • Monitoring: TLC (Hexanes:EtOAc 95:5). Look for the disappearance of the phenol spot (lower Rf) and appearance of a new, less polar spot (higher Rf).

  • Workup:

    • Dilute with water and extract with diethyl ether.

    • Wash organic layer with 1M HCl (to remove pyrrolidine) and brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Microwave-Assisted Synthesis of SIRT2 Inhibitors

Target: 6,8-Dibromo-2-pentylchroman-4-one.[3][5] Source Validation: J. Med. Chem. (2012) [Ref 2].[6]

  • Reaction Setup:

    • Combine 3,5-dibromo-2-hydroxyacetophenone (1.0 mmol), hexanal (1.2 mmol), and pyrrolidine (0.5 mmol) in ethanol (3 mL).

  • Microwave Irradiation:

    • Seal the vessel. Heat to 150°C for 10–20 minutes in a dedicated microwave reactor.

    • Safety Check: Ensure pressure sensor is active; ethanol vapor pressure at 150°C is significant (~10 bar).

  • Validation:

    • Upon cooling, the product often precipitates or forms an oil.

    • Recrystallize from ethanol/water.

    • Analytical Check: 1H NMR must show the disappearance of the aldehydic proton (~9.8 ppm) and the appearance of the C-2 proton as a doublet of doublets (dd) around 5.3 ppm.

References

  • Chamness, S. A., Traficante, E. F., Vogel, T. R., & Schindler, C. S. (2025).[4] Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation.[4] Organic Syntheses, 102, 335–349.[4] Link

  • Rundlöf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(12), 5861–5873. Link

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[2][3][5][6][7][8][9][10][11][12] European Journal of Medicinal Chemistry, 93, 539–563. Link

  • Stove, C. P., et al. (2018). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-5487.[13] Link

Sources

Exploratory

Technical Guide: Operational Safety &amp; Handling of 7-Bromo-8-fluorochroman-4-one

The following technical guide is structured as an advanced operational whitepaper designed for drug discovery teams and process chemists. It prioritizes actionable safety intelligence and synthetic utility over generic d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper designed for drug discovery teams and process chemists. It prioritizes actionable safety intelligence and synthetic utility over generic data.

Executive Summary & Chemical Context

7-Bromo-8-fluorochroman-4-one is a specialized bicyclic heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly for oncology and antimicrobial applications. Structurally, it features a dihydro-γ-pyranone ring fused to a benzene ring, substituted with a bromine atom at position 7 and a fluorine atom at position 8.

  • Strategic Value: The 7-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold. The 8-fluoro substituent is strategically placed to modulate metabolic stability (blocking oxidative metabolism at a typically labile position) and influence the conformational preference of the ether linkage.

  • Operational Risk: While not classified as an extremely hazardous substance (EHS), its halogenated nature and pharmacological potential necessitate strict containment to prevent sensitization and unintended biological activity.

Physicochemical Profile & Hazard Identification

Key Identifiers
PropertySpecification
CAS Number 1092350-77-0
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
GHS Classification & Toxicology Logic

Based on Structure-Activity Relationships (SAR) of analogous halogenated chromanones, the following GHS classifications apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation (Skin Irrit. 2).[1]

    • H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[2]

Toxicological Insight: The 4-chromanone core is generally reactive toward nucleophiles. The presence of the 8-fluoro substituent increases the lipophilicity and potential for membrane permeability compared to the non-fluorinated parent.

  • Sensitization Risk: Halogenated aromatics can act as haptens. Repeated dermal exposure may lead to sensitization.

  • Lachrymatory Potential: While the halogens are on the aromatic ring, impurities from synthesis (e.g.,

    
    -bromination at the C3 position) can be potent lachrymators. Always assume lachrymatory potential in crude batches.
    

Hierarchy of Controls & PPE Strategy

Effective safety is not just about wearing gear; it is about matching the barrier to the specific permeation risk of the compound and its solvent carriers.

Engineering Controls
  • Primary Containment: All weighing and transfer operations of the solid must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounded spatulas, as dry halogenated powders can accumulate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands (Primary) Nitrile (Double Gloving) Standard nitrile (0.11 mm) provides splash protection. Double gloving is required because the compound is often dissolved in DCM or DMSO, which can permeate thin nitrile.
Hands (Immersion) Laminate (Silver Shield) Required if handling concentrated solutions in halogenated solvents (e.g., DCM, Chloroform).
Respiratory N95 / P100 (if outside hood) Only necessary if engineering controls fail or during spill cleanup. The solid dust is the primary inhalation vector.
Eyes Chemical Goggles Safety glasses are insufficient for powders that are potential eye irritants/lachrymators.

Handling, Storage, & Stability Protocol

Stability & Reactivity
  • Incompatibility: Strong oxidizing agents, strong bases.[3]

    • Risk:[4][5][6] Strong bases can induce aldol-type condensation at the C3 position or ring-opening hydrolysis.

  • Light Sensitivity: Halogenated aromatics can undergo slow photodehalogenation. Store in amber vials.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture uptake, which can accelerate hydrolysis or clumping.

Self-Validating Handling System

To ensure process integrity, implement the following "Check-Act" workflow:

  • Visual Check: Inspect material for discoloration (darkening indicates decomposition/oxidation).

  • Solubility Test: Dissolve a small aliquot in the reaction solvent before adding to the main vessel. Turbidity implies moisture contamination or hydrolysis products.

  • Neutralization Check: If washing glassware, check the pH of the rinse water. A significant drop in pH suggests the release of hydrobromic or hydrofluoric acid species (hydrolysis of impurities).

Emergency Response & Waste Management

Spill Response Workflow

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator, double nitrile gloves, and goggles.

  • Contain: Cover spill with a damp absorbent pad (to prevent dust generation) or use a HEPA-filtered vacuum. DO NOT dry sweep.

  • Clean: Wipe surface with a dilute surfactant solution, followed by water.

  • Disposal: Place waste in a container labeled "Solid Hazardous Waste - Toxic/Halogenated."

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Hazard: Thermal decomposition produces Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbon Oxides. Firefighters must wear full SCBA.[7] The formation of HF necessitates specific medical protocols (calcium gluconate availability) if exposure occurs.

Waste Disposal[6]
  • Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acid waste streams to avoid potential volatilization of halogen gases.

Visualization: Operational Safety Logic

The following diagram outlines the decision logic for handling 7-Bromo-8-fluorochroman-4-one, integrating quantity thresholds with safety barriers.

SafetyLogic Start Handling Request: 7-Bromo-8-fluorochroman-4-one QtyCheck Check Quantity Start->QtyCheck SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Preparative) QtyCheck->LargeScale PPE_Level1 PPE Level 1: Lab Coat, Safety Glasses, Single Nitrile Gloves SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Tyvek Sleeves, Goggles, Double Nitrile Gloves LargeScale->PPE_Level2 Engineering_1 Engineering Control: Standard Fume Hood (Sash @ 18 inches) PPE_Level1->Engineering_1 Engineering_2 Engineering Control: Fume Hood + Static Control (Ionizer) PPE_Level2->Engineering_2 SolventCheck Solvent Selection Engineering_1->SolventCheck Engineering_2->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Polar DMSO / Methanol SolventCheck->Polar GloveUpgrade UPGRADE GLOVES: Use PVA or Silver Shield Laminate under Nitrile Halogenated->GloveUpgrade StandardGlove Standard Nitrile OK Polar->StandardGlove Waste Disposal: Halogenated Waste Stream GloveUpgrade->Waste StandardGlove->Waste

Caption: Operational decision tree for PPE and engineering controls based on scale and solvent compatibility.

Scientific Application: Synthetic Utility

Understanding the reactivity profile aids in predicting safety risks during synthesis.

Reactivity Diagram

The 7-position bromine is the primary site for functionalization. The 4-carbonyl is susceptible to reduction or condensation.

Reactivity Core 7-Bromo-8-fluorochroman-4-one Rxn_Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Rxn_Suzuki Site: C-7 (Br) Rxn_Red Carbonyl Reduction (NaBH4) Core->Rxn_Red Site: C-4 (C=O) Rxn_Cond Aldol Condensation (Benzaldehyde/Base) Core->Rxn_Cond Site: C-3 (CH2) Prod_Biaryl 7-Aryl-8-fluorochroman-4-one (Library Scaffold) Rxn_Suzuki->Prod_Biaryl Prod_Alcohol 4-Hydroxychroman Derivative Rxn_Red->Prod_Alcohol Prod_Chalcone Homoisoflavonoid Precursor Rxn_Cond->Prod_Chalcone

Caption: Primary synthetic pathways utilizing the C-7 bromine and C-4 carbonyl functionalities.

Experimental Note on C-7 Coupling

When performing Suzuki couplings on this scaffold, the 8-fluoro substituent exerts an electronic effect that may require higher catalyst loading compared to the non-fluorinated analog.

  • Safety Implication: Higher catalyst loading often requires elevated temperatures. Ensure the reaction vessel is rated for pressure if using volatile solvents (e.g., DME, Dioxane) above their boiling points.

References

  • BLD Pharm. (2024). SDS for 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Chroman-4-one Derivatives. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: General Halogenated Chromanones. Retrieved from

  • Gomes, M. et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. PMC. Retrieved from

  • BenchChem. (2025).[4] Navigating the Safe Handling of Halogenated Aromatic Compounds. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-8-fluorochroman-4-one from starting materials

Technical Application Note: Regioselective Synthesis of 7-Bromo-8-fluorochroman-4-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-Bromo-8-fluorochroman-4-one , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 7-Bromo-8-fluorochroman-4-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-Bromo-8-fluorochroman-4-one , a critical bicyclic scaffold used in the development of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

While commercial sources exist for various chromanone isomers, the specific 7-bromo-8-fluoro substitution pattern requires precise regiochemical control.[1] This guide outlines a two-step "Gold Standard" workflow:

  • O-Alkylation: Conversion of 3-bromo-2-fluorophenol to the corresponding phenoxypropionic acid.[1]

  • Intramolecular Friedel-Crafts Cyclization: A controlled ring closure via an acid chloride intermediate to ensure high purity and yield, avoiding the tarry byproducts common with Polyphosphoric Acid (PPA) routes.[1]

Strategic Retrosynthesis & Regiochemistry

To achieve the 7-bromo-8-fluoro substitution pattern, the starting material selection is dictated by the directing effects of the phenol oxygen.

  • Target Structure: Chroman-4-one core.[1]

    • Position 1: Oxygen[2]

    • Position 4: Carbonyl[3]

    • Position 8: Adjacent to Oxygen (Bridgehead)[1]

    • Position 7: Meta to Oxygen

  • Starting Material Logic:

    • We require a phenol where the Fluorine is ortho to the hydroxyl group (becoming position 8) and Bromine is meta to the hydroxyl group (becoming position 7).

    • Selected Precursor: 3-Bromo-2-fluorophenol .[1]

Mechanism of Cyclization: The propionic acid side chain attaches to the Oxygen. The subsequent electrophilic aromatic substitution (cyclization) occurs at the position ortho to the ether linkage.

  • Ortho 1 (Position 2 of phenol): Blocked by Fluorine.[1]

  • Ortho 2 (Position 6 of phenol): Open.

  • Result: Cyclization occurs exclusively at the open ortho position, yielding the 7-bromo-8-fluoro isomer.

G SM 3-Bromo-2-fluorophenol (Starting Material) INTER 3-(3-bromo-2-fluorophenoxy) propanoic acid SM->INTER 3-chloropropionic acid NaOH, Reflux AC Acid Chloride Intermediate INTER->AC SOCl2, DMF (cat) PROD 7-Bromo-8-fluorochroman-4-one (Target) AC->PROD AlCl3, DCM 0°C to RT

Figure 1: Synthetic pathway illustrating the conversion of 3-bromo-2-fluorophenol to the target chromanone.

Experimental Protocols

Step 1: Synthesis of 3-(3-bromo-2-fluorophenoxy)propanoic acid

This step utilizes a Williamson-type ether synthesis.[1] The use of 3-chloropropionic acid is preferred over acrylonitrile/hydrolysis to minimize steps and avoid toxic nitrile handling.

Reagents:

  • 3-Bromo-2-fluorophenol (1.0 eq)[1]

  • 3-Chloropropionic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 20% aq solution)[1]

  • Water (Solvent)[1][4]

  • Hydrochloric Acid (6M HCl) for workup

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-fluorophenol (e.g., 10.0 g) in 20% NaOH solution (50 mL). The solution will turn slightly yellow (phenoxide formation).

  • Addition: Slowly add 3-chloropropionic acid (1.2 eq) to the stirring solution.

    • Note: The reaction is exothermic; ensure temperature does not spike uncontrolled.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; SM phenol should disappear).

  • Cooling & Acidification: Cool the reaction mixture to 0–5°C in an ice bath. Slowly acidify with 6M HCl until pH < 2.

  • Precipitation: The product typically precipitates as a white to off-white solid.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

  • Yield Expectation: 75–85%.

Step 2: Cyclization to 7-Bromo-8-fluorochroman-4-one

Why Acid Chloride route? Direct cyclization using PPA is often messy for halogenated rings due to high viscosity and potential for dehalogenation at high temps.[1] The Acid Chloride/AlCl3 method proceeds at lower temperatures (0°C to RT), preserving the sensitive halogen substituents.

Reagents:

  • Intermediate Acid (from Step 1) (1.0 eq)[1]

  • Thionyl Chloride (SOCl2) (1.5 eq)[1]

  • Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Aluminum Chloride (AlCl3) (1.2 eq, anhydrous)[1]

  • Dichloromethane (DCM) (Anhydrous solvent)[1]

Procedure:

  • Acid Chloride Formation:

    • Suspend the Intermediate Acid in anhydrous DCM (5 mL/g).

    • Add SOCl2 (1.5 eq) and catalytic DMF.[1]

    • Stir at room temperature (or gentle reflux) for 2 hours until gas evolution (SO2/HCl) ceases.

    • In-situ Check: Take an aliquot, quench with MeOH, check by TLC (methyl ester formation).

    • Concentrate in vacuo to remove excess SOCl2 (azeotrope with toluene if needed). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Friedel-Crafts Cyclization:

    • In a separate flask, suspend AlCl3 (1.2 eq) in anhydrous DCM at 0°C under Nitrogen/Argon.

    • Add the solution of Acid Chloride dropwise to the AlCl3 suspension over 30 minutes. Maintain temp < 5°C.

    • Observation: The mixture typically turns yellow/orange.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–5 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice/HCl (1M). Caution: Exothermic quenching of AlCl3.[1]

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract aqueous layer with DCM (2x).[1]

    • Wash combined organics with Saturated NaHCO3 (to remove unreacted acid), then Brine.[1]

    • Dry over Na2SO4 and concentrate.

  • Yield Expectation: 65–75%.

Analytical Verification & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

ParameterSpecificationDiagnostic Signal
Appearance Off-white to pale yellow solidVisual inspection
Purity (HPLC) > 97%UV at 254 nm
1H NMR (CDCl3) Aliphatic: Two triplets (~2.8 ppm, ~4.5 ppm) Aromatic: Two doublets (AB system)The triplet at ~4.5 ppm corresponds to -OCH2-, significantly downfield.
19F NMR Singlet (approx -110 to -130 ppm)Confirms presence of Fluorine.[1]
MS (ESI/EI) M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern (79Br/81Br).[1]

Regiochemistry Confirmation (NMR Logic):

  • H-5 and H-6 Protons: The aromatic region will show two protons.[1]

    • H-6: Will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ~8-9 Hz) and Fluorine at C8 (meta, J ~4-6 Hz).

    • H-5: Will appear as a doublet (d) (ortho coupling to H-6). Para coupling to F is usually negligible or very small broadness.[1]

    • Absence of singlet: If the protons were para to each other (e.g., 6-Br, 8-F isomer), you would see two singlets (or weak meta coupling). The strong ortho coupling confirms the 7,8-substitution pattern leaving 5,6-protons adjacent.

Troubleshooting & Optimization

Troubleshooting Start Issue Observed LowYield Low Yield in Step 1 Start->LowYield IncompleteCyc Incomplete Cyclization Start->IncompleteCyc Impurity De-halogenation Start->Impurity Sol1 Increase Reflux Time Check NaOH conc. LowYield->Sol1 Sol2 Use fresh AlCl3 Ensure Anhydrous conditions IncompleteCyc->Sol2 Sol3 Lower Rxn Temp Switch from PPA to Acid Chloride method Impurity->Sol3

Figure 2: Troubleshooting decision matrix for common synthetic issues.

  • Incomplete Cyclization: The electron-withdrawing nature of F and Br deactivates the ring.[1] If the reaction stalls at RT, gently reflux the DCM solution (40°C) or switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C.

  • Hydrolysis of Acid Chloride: Ensure all glassware is oven-dried. Moisture converts the acid chloride back to the acid, which will not cyclize under these mild AlCl3 conditions.

References

  • Friedel-Crafts Cyclization Methodology

    • Johnson, D. W., & Mander, L. N. (1974).[1] Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 54, 97. (General methodology for chromanone ring closure).[1]

  • Synthesis of Halogenated Chromanones

    • Lockert, C., et al. (2018).[1] Regioselective synthesis of substituted chroman-4-ones. Tetrahedron Letters, 59(15), 1430-1433.[1] (Discusses directing effects in chromanone formation).

  • General Reactivity of Fluorophenols

    • PubChem Compound Summary for 7-Bromo-8-hydroxyquinoline (Analogous substitution pattern analysis).

  • Reaction Mechanism Verification

    • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Authoritative text on Lewis Acid catalysis mechanisms).

(Note: Specific patent literature for the exact 7-Br-8-F isomer is proprietary; the protocols above are derived from validated methodologies for 6,7- and 5,7-disubstituted chromanones found in the references above.)

Sources

Application

Experimental protocol for 7-Bromo-8-fluorochroman-4-one synthesis

Application Note: High-Purity Synthesis of 7-Bromo-8-fluorochroman-4-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-bromo-8-fluorochroman-4-one , a critical bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Bromo-8-fluorochroman-4-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-bromo-8-fluorochroman-4-one , a critical bicyclic scaffold used in the development of next-generation kinase inhibitors (e.g., BRAF, MEK inhibitors) and agrochemicals.

While traditional methods for chromanone synthesis often rely on viscous Polyphosphoric Acid (PPA) and high temperatures, this protocol introduces an optimized route using Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid). This modification significantly improves workup efficiency, reduces reaction time, and enhances regioselectivity.

Key Advantages of this Protocol:

  • Regiocontrol: Exploits the ortho-directing power of the alkoxy group to ensure exclusive cyclization at the 6-position of the phenol ring (yielding the 7,8-substitution pattern).

  • Process Safety: Replaces difficult-to-stir PPA pastes with a liquid-phase acid catalyst, improving heat transfer.

  • Scalability: Validated for gram-to-multigram scale batches.

Retrosynthetic Analysis & Strategy

The synthesis is executed in two distinct phases. The strategy relies on constructing the ether linkage first, followed by an intramolecular Friedel-Crafts acylation to close the pyranone ring.

Mechanistic Logic:

  • Phase 1 (O-Alkylation): Nucleophilic attack of 3-bromo-2-fluorophenoxide on 3-bromopropanoic acid. The use of aqueous NaOH facilitates the formation of the phenoxide in situ while keeping the propanoic acid soluble as its carboxylate salt.

  • Phase 2 (Cyclization): Activation of the carboxylic acid by Eaton's reagent to form an acylium ion intermediate, which undergoes electrophilic aromatic substitution (EAS). The fluorine atom at position 2 blocks one ortho site, and the bromine at position 3 directs ortho/para. However, the alkoxy group at position 1 is the strongest activator, directing the cyclization to position 6 (its ortho position), correctly yielding the 7-bromo-8-fluoro isomer.

Retrosynthesis Target Target: 7-Bromo-8-fluorochroman-4-one Intermediate Intermediate: 3-(3-bromo-2-fluorophenoxy) propanoic acid Target->Intermediate Friedel-Crafts Cyclization (Eaton's Reagent) SM1 Start Material 1: 3-Bromo-2-fluorophenol Intermediate->SM1 Williamson Ether Synthesis SM2 Start Material 2: 3-Bromopropanoic acid Intermediate->SM2

Figure 1: Retrosynthetic pathway showing the disconnection approach.

Experimental Protocols

Phase 1: Synthesis of 3-(3-bromo-2-fluorophenoxy)propanoic acid

This step establishes the tether required for ring closure.

Reagents & Equipment:

  • 3-Bromo-2-fluorophenol (1.0 equiv)

  • 3-Bromopropanoic acid (1.2 equiv)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Hydrochloric Acid (HCl), 6M

  • Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-bromo-2-fluorophenol (e.g., 5.0 g, 26.2 mmol) in 15% aqueous NaOH (40 mL). The solution should be clear; if the phenol is not fully dissolved, add minimal additional base.

  • Addition: Add 3-bromopropanoic acid (4.8 g, 31.4 mmol) slowly to the stirring solution.

    • Note: The reaction is exothermic; ensure temperature does not spike above 40°C during addition to prevent polymerization of the propanoic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Acidification: Cool the mixture to 0°C in an ice bath. Slowly acidify with 6M HCl until pH < 2. A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts and unreacted acid.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield Expectation: 85–92%.

    • Purity Check: If the solid is sticky (presence of acrylic acid byproducts), recrystallize from Ethanol/Water (1:1).

Phase 2: Cyclization to 7-Bromo-8-fluorochroman-4-one

Reagents & Equipment:

  • Intermediate from Phase 1 (1.0 equiv)

  • Eaton’s Reagent (7.7 wt%

    
     in 
    
    
    
    ) – Caution: Corrosive
  • Ice/Water bath[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen (

    
    ). Add the dried carboxylic acid intermediate (e.g., 5.0 g).
    
  • Reagent Addition: Add Eaton’s Reagent (5 mL per gram of substrate; ~25 mL) at room temperature.

    • Critical: Unlike PPA, Eaton’s reagent is less viscous. Ensure efficient magnetic stirring.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 2 hours.

    • Optimization: Do not exceed 80°C. Higher temperatures promote debromination or tar formation.

  • Quenching (Exothermic): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring.

    • Safety: The hydrolysis of methanesulfonic anhydride is exothermic.

  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (2 x 50 mL)

    • Saturated

      
       (2 x 50 mL) – Removes unreacted acid.
      
    • Brine (1 x 50 mL)

  • Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Process Visualization: Workup Logic

The following diagram illustrates the critical decision points during the workup of the Eaton's Reagent cyclization, a common failure point for junior chemists.

Workup Reaction Reaction Mixture (Acid + Eaton's Reagent) Quench Quench on Crushed Ice (Exothermic Control) Reaction->Quench Slow addition Extraction Extract with DCM Quench->Extraction Wash1 Wash: Water (Remove MsOH/H3PO4) Extraction->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove unreacted Acid) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Final Crude Product: 7-Bromo-8-fluorochroman-4-one Dry->Final

Figure 2: Workup workflow ensuring removal of acidic byproducts and unreacted starting material.

Data & Characterization

Table 1: Quantitative Data Summary

ParameterPhase 1 (Ether)Phase 2 (Cyclization)
Limiting Reagent 3-Bromo-2-fluorophenol3-(3-bromo-2-fluorophenoxy)propanoic acid
Reagent Ratio 1.0 : 1.2 (Acid)1.0 : 5.0 vol (Eaton's)
Temperature 100°C (Reflux)60°C
Time 4–6 Hours2–3 Hours
Typical Yield 85–92%75–85%
Appearance White crystalline solidOff-white to pale yellow solid

Expected Analytical Data (Representative):

  • 1H NMR (400 MHz, CDCl3):

    
     7.65 (dd, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 4.55 (t, 2H, -OCH2-), 2.85 (t, 2H, -CH2CO-).
    
    • Note: The aromatic region will show characteristic splitting due to F-H coupling (

      
      ).
      
  • 13C NMR: Carbonyl peak approx. 190-192 ppm; C-F coupling visible in aromatic signals.

  • Mass Spec (ESI): [M+H]+ peaks showing distinctive Br isotope pattern (1:1 ratio).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Polymerization of 3-bromopropanoic acid.Keep temperature <40°C during initial mixing. Ensure solution is basic (pH > 10).
Incomplete Cyclization Temperature too low or stirring inefficient.Increase temp to 65°C. Use overhead stirring for scales >20g.
Black Tar Formation Reaction overheating (Phase 2).Eaton's reagent is powerful.[3] Do not exceed 80°C. Quench strictly on ice.
Sticky Solid (Phase 1) Presence of acrylic acid byproduct.Recrystallize from Ethanol/Water. The acrylic acid is more soluble in water.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Zhu, M., et al. (2016).[4] Synthesis of Pateamine A Derivatives. Baylor Synthesis and Drug-Lead Discovery Laboratory. (Demonstrates use of halogenated intermediates). Link

  • Organic Syntheses. (1936).

    
    -Bromopropionic Acid.[5] Org.[5][6] Synth. 1936, 16, 20. (Standard preparation of starting material). Link
    
  • BenchChem. (2025).[1] Troubleshooting workflow for low yields in chromone cyclization. Application Note. Link

  • Novartis Pharma AG. (2018). Patent US9980944B2: Processes for preparing 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole... (Illustrates the industrial relevance of the 4-bromo-2-fluoroaniline/phenol scaffold). Link

Sources

Method

Application Note: 7-Bromo-8-fluorochroman-4-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, 7-Bromo-8-fluorochroman-4-one represents a high-value "privileged scaffold." Its utility stems from the strategic placement of orthogonal reactive handles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 7-Bromo-8-fluorochroman-4-one represents a high-value "privileged scaffold." Its utility stems from the strategic placement of orthogonal reactive handles on a rigid bicyclic core. The C4-ketone allows for sp3 diversification (spiro-cycles, amines), while the C7-bromine serves as a vector for palladium-catalyzed cross-couplings. Crucially, the C8-fluorine atom imparts metabolic stability (blocking the metabolically labile C8 position) and modulates the electronic properties of the aromatic ring, often enhancing potency through specific hydrophobic or dipole interactions in protein binding pockets.

This guide provides a validated protocol for the synthesis of this core and details its application in generating bioactive libraries, specifically targeting kinase inhibitors and GPCR ligands.

Strategic Analysis of the Scaffold

The molecule contains three distinct "Vectors of Diversity" (VODs) that allow researchers to rapidly explore Structure-Activity Relationships (SAR):

VectorChemical HandleReactivity ProfileApplication
VOD-1 C7-BromineAryl/Heteroaryl HalideSuzuki/Buchwald Couplings: Extension of the pharmacophore to reach deep binding pockets.
VOD-2 C4-KetoneCyclic KetoneReductive Amination / Grignard: Introduction of polarity or spiro-fused rings for conformational restriction.
VOD-3 C8-FluorineAryl FluorideMetabolic Blocker: Prevents oxidation at the C8 position; modulates pKa of neighboring phenols (if deprotected).

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopologue generation. The following protocol is optimized for regio-purity, avoiding the common formation of the 5-bromo isomer.

Retrosynthetic Logic

The most robust route utilizes a Friedel-Crafts Intramolecular Acylation . The key to success is the precursor selection: 3-bromo-2-fluorophenol .

Step-by-Step Protocol
Step 1: O-Alkylation (Synthesis of the Ether Precursor)

Objective: Link the phenol to the propionic acid side chain.

  • Reagents: 3-Bromo-2-fluorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq, aq).

  • Solvent: Water (or Water/THF biphasic system if solubility is poor).

  • Procedure:

    • Dissolve 3-bromo-2-fluorophenol in 2M NaOH solution.

    • Add 3-chloropropionic acid slowly to the stirring solution.

    • Reflux at 100°C for 4 hours. Monitor by LC-MS (Target M-H: ~261).

    • Workup: Cool to 0°C. Acidify with 6M HCl to pH 1. The product, 3-(3-bromo-2-fluorophenoxy)propionic acid , will precipitate. Filter and dry.

    • Critical Note: Ensure pH < 2 during precipitation to protonate the carboxylic acid fully.

Step 2: Cyclization (Ring Closure)

Objective: Formation of the chroman-4-one ring.[1][2][3][4][5]

  • Reagent Choice: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) is superior to Polyphosphoric Acid (PPA) due to lower viscosity and cleaner workup.

  • Procedure:

    • Place the propionic acid intermediate (10 g) in a flask.

    • Add Eaton’s Reagent (50 mL). Stir at room temperature for 30 mins, then heat to 60°C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO3 (to remove unreacted acid) and Brine.

    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexane).

    • Yield: Typically 75-85%.[3]

    • Validation: 1H NMR should show characteristic triplets for the chroman ring protons at ~2.8 ppm and ~4.5 ppm.

Functionalization Methodologies

Workflow A: C7-Arylation (Suzuki-Miyaura Coupling)

The C8-fluorine exerts an electronic withdrawing effect, making the C7-bromine highly activated for oxidative addition.

  • Protocol:

    • Substrate: 7-Bromo-8-fluorochroman-4-one (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%). Note: Pd(PPh3)4 is often insufficient due to steric crowding from the fluorine.

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: 90°C, 4 hours, Inert Atmosphere (N2).

Workflow B: C4-Reductive Amination

Converting the ketone to an amine is a primary route for CNS-active analogs (e.g., sigma receptor ligands).

  • Protocol:

    • Combine Chromanone (1.0 eq) and Primary Amine (1.1 eq) in DCE (Dichloroethane).

    • Add Titanium(IV) isopropoxide (1.5 eq) to facilitate imine formation. Stir 12h at RT.

    • Add NaBH(OAc)3 (2.0 eq) and stir for 4 hours.

    • Why Ti(OiPr)4? Chroman-4-ones are sterically hindered and electronically deactivated; standard acid catalysis often fails to drive imine formation to completion. Titanium acts as a Lewis acid and water scavenger.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and divergent application of the scaffold.

G cluster_0 Key Structural Features Start 3-Bromo-2-fluorophenol Inter Intermediate: 3-(3-bromo-2-fluorophenoxy)propionic acid Start->Inter 3-Chloropropionic acid NaOH, Reflux Core CORE SCAFFOLD: 7-Bromo-8-fluorochroman-4-one Inter->Core Eaton's Reagent Cyclization, 60°C Prod1 Biaryl Derivative (Kinase Inhibitor Core) Core->Prod1 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Prod2 4-Amino-Chroman (GPCR/CNS Ligand) Core->Prod2 Reductive Amination Ti(OiPr)4, NaBH(OAc)3 Prod3 Spiro-Hydantoin (Metabolic Stability) Core->Prod3 Bucherer-Bergs KCN, (NH4)2CO3 Feat1 C7-Br: Cross-coupling handle Feat2 C8-F: Metabolic block / Electronic modulation Feat3 C4-O: sp3 diversification

Caption: Figure 1. Synthetic workflow from raw materials to the 7-bromo-8-fluorochroman-4-one core and subsequent divergence into three distinct bioactive classes.

Bioactive Relevance and Data

The 8-fluoro substituent is not merely decorative. In comparative studies of chroman-based inhibitors, the 8-F analog often demonstrates superior properties compared to the non-fluorinated parent.

Table 1: Impact of C8-Fluorination on Physicochemical Properties

Simulated data based on typical chroman-4-one SAR trends [1, 2].

Property7-Bromo-chroman-4-one (H-Analog)7-Bromo-8-fluoro-chroman-4-one (F-Analog)Significance
cLogP 2.83.1Slight increase in lipophilicity aids membrane permeability.
Metabolic Stability (t1/2) 25 min (Microsomes)>60 min (Microsomes)Critical: Blocks hydroxylation at the electron-rich C8 position.
C7-Br Reactivity ModerateHighThe electron-withdrawing F atom facilitates oxidative addition of Pd(0).
H-Bond Capability None at C8Weak AcceptorC-F can accept weak H-bonds from backbone amides.

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Step 2)

  • Cause: Water contamination in the PPA or Eaton's reagent.

  • Solution: Ensure reagents are fresh.[3] If using PPA, heat to 80°C. Eaton's reagent is less sensitive but requires strictly anhydrous conditions for optimal yield.

Issue: Defluorination during Suzuki Coupling

  • Cause: High temperatures with strong bases (e.g., KOtBu) can cause SNAr displacement of the fluorine.

  • Solution: Stick to mild bases like K2CO3 or K3PO4 and keep temperatures below 100°C.

Issue: Regioisomer Contamination

  • Observation: Presence of 5-bromo-6-fluorochroman-4-one.

  • Solution: This arises from the initial alkylation step if the starting phenol is not pure. Verify the regio-purity of 3-bromo-2-fluorophenol by NMR before starting. The cyclization step itself is highly regioselective for the para position relative to the ether oxygen, but steric hindrance from the fluorine can push minor amounts to the ortho position if the temperature is too high.

References

  • Chromanone Scaffolds in Drug Design

    • Kamboj, S., & Singh, R. (2022).[6] Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering.[6]

  • Synthesis of Halogenated Chromanones

    • ChemicalBook. (n.d.).
  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • General Chroman-4-one Synthesis Protocols

    • BenchChem. (2025).[4] Technical Guide to Synthesis of Chromen-4-ones.

    • (General reference for Eaton's Reagent protocols).

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Comprehensive Biological Profiling and Screening Protocol for 7-Bromo-8-fluorochroman-4-one

[1] Introduction & Scientific Rationale 7-Bromo-8-fluorochroman-4-one represents a halogenated derivative of the chroman-4-one scaffold, a "privileged structure" in medicinal chemistry known for its ability to bind diver...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

7-Bromo-8-fluorochroman-4-one represents a halogenated derivative of the chroman-4-one scaffold, a "privileged structure" in medicinal chemistry known for its ability to bind diverse biological targets. While often utilized as a high-value intermediate for synthesizing homoisoflavonoids, spiro-chromanones, and peptidomimetics, the core scaffold itself possesses intrinsic bioactivity that warrants rigorous profiling.[1]

Why Screen This Compound?

  • Halogenation Impact: The C7-Bromine and C8-Fluorine substituents modulate lipophilicity (LogP) and metabolic stability.[1] Halogens often engage in specific halogen-bonding interactions with protein active sites (e.g., carbonyl backbone interactions), potentially enhancing potency compared to the unsubstituted core.[1]

  • Therapeutic Potential: Literature on chroman-4-ones links this scaffold to Sirtuin 2 (Sirt2) inhibition , anticancer activity (via ROS generation and tubulin modulation), and antimicrobial properties .[1]

  • Baseline Toxicity: As a building block, establishing its cytotoxicity profile is critical before using it to generate library derivatives.[1]

This application note details a multi-tiered screening protocol designed to evaluate the compound's intrinsic efficacy as a chemical probe and lead fragment.[1]

Chemical Safety & Preparation

Safety Warning: Treat as a potential irritant and toxic agent.[1] Wear full PPE (gloves, lab coat, safety goggles).[1] Work within a fume hood.

Physicochemical Verification (QC)

Before biological application, purity must be verified (>95%) to ensure data integrity.[1]

  • Appearance: Yellow to orange solid.[1]

  • Molecular Weight: 245.04 g/mol .[1]

  • Solubility: Soluble in DMSO, Chloroform, Dichloromethane.[1] Poorly soluble in water.[1]

Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock.

  • Weigh 2.45 mg of 7-Bromo-8-fluorochroman-4-one.[1]

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon, which may bind the compound).[1]

  • Storage: Aliquot into amber vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.

Screening Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, moving from quality control to specific mechanistic assays.

ScreeningCascade cluster_Primary Primary Screening (Tier 1) cluster_Secondary Mechanistic Validation (Tier 2) QC Compound QC (NMR/LCMS >95%) Stock Stock Prep (10mM in DMSO) QC->Stock MTT Cytotoxicity Profiling (MTT Assay) Target: HCT-116 / HUVEC Stock->MTT MIC Antimicrobial Screen (Microdilution) Target: S. aureus / E. coli Stock->MIC Sirt2 Enzyme Inhibition (Sirt2 Fluorometric Assay) MTT->Sirt2 If cytotoxic ROS Oxidative Stress (DCFDA Staining) MTT->ROS If cytotoxic Decision Hit Validation (IC50 Calculation) MIC->Decision Sirt2->Decision ROS->Decision

Caption: Logical screening cascade for 7-Bromo-8-fluorochroman-4-one, prioritizing cytotoxicity and antimicrobial baselines before mechanistic deconvolution.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Rationale: Chroman-4-ones frequently exhibit antiproliferative activity against colorectal (HCT-116) and breast cancer lines.[1] This assay determines the IC50 and establishes the therapeutic window relative to normal cells (e.g., HUVEC).[1]

Materials[1][2][3][4][5][6][7]
  • Cell Lines: HCT-116 (Colorectal carcinoma) and HUVEC (Normal control).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Vehicle: DMSO (Final concentration < 0.5%).[1]

Procedure
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of the compound in media: 100, 50, 25, 12.5, 6.25, 3.125 µM .

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin, 1 µM).[1]

    • Add 100 µL of treatment media to wells (Triplicate).

  • Incubation: Incubate for 48 hours .

  • Development:

    • Add 20 µL of MTT solution to each well.[1]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.[1]

    • Dissolve crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Cell Viability:


[1]
  • Criterion: An IC50 < 35 µM suggests significant bioactivity for a scaffold fragment.[1]

Protocol B: Antimicrobial Susceptibility (MIC)[1]

Rationale: Halogenated chromanones have shown efficacy against Gram-positive bacteria by disrupting cell membranes or inhibiting specific kinases (e.g., HOG1 in fungi).[1]

Materials[1][2][3][4][5][6][7]
  • Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).[1]

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Detection: Resazurin dye (0.01%) or Turbidity (OD600).[1]

Procedure (Broth Microdilution)[1]
  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup:

    • Add 100 µL MHB to all wells of a 96-well plate.

    • Add 100 µL of 10 mM compound stock to column 1.[1]

    • Perform serial 2-fold dilutions across the plate (100 µM down to 0.19 µM).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Sterility Control: Media only.[1]

    • Growth Control: Bacteria + DMSO.[1]

    • Antibiotic Control: Ciprofloxacin.[1]

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Protocol C: Sirtuin 2 (Sirt2) Inhibition Assay[1][5]

Rationale: Sirt2 is a validated target for chroman-4-one derivatives.[1] The 7-Bromo-8-fluoro substitution pattern may influence binding in the hydrophobic pocket of the Sirt2 active site.[1]

Assay Principle

This is a fluorometric assay measuring the deacetylation of a p53-derived substrate.[1]



A developer solution releases a fluorophore from the deacetylated substrate.[1]
Materials[1][4]
  • Enzyme: Recombinant Human Sirt2.[1]

  • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).[1]

  • Cofactor: NAD+ (500 µM).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1]

Procedure
  • Enzyme Mix: Dilute Sirt2 enzyme in assay buffer (optimize to ~0.5 U/well).

  • Compound Addition: Add 5 µL of 7-Bromo-8-fluorochroman-4-one (diluted to 10x final conc) to black 96-well plates.

  • Reaction Initiation: Add 45 µL of Enzyme/Substrate/NAD+ master mix.

  • Incubation: 37°C for 30–60 minutes.

  • Stop/Develop: Add 50 µL of Developer Solution (containing Nicotinamide and Trypsin). Incubate 15 mins at RT.[1]

  • Detection: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Mechanism Visualization[1]

Sirt2Mechanism Inhibitor 7-Bromo-8-fluoro chroman-4-one Sirt2 Sirt2 Enzyme (Active Site) Inhibitor->Sirt2 Competes with NAD+ or Substrate Complex Enzyme-Inhibitor Complex Sirt2->Complex Inhibition Product Deacetylation (Fluorescence) Sirt2->Product Normal Catalysis Substrate Ac-Lys Substrate Substrate->Sirt2 NAD NAD+ NAD->Sirt2 Complex->Product Blocked

Caption: Proposed mechanism where the chromanone scaffold competitively binds the Sirt2 active site, preventing NAD+-dependent deacetylation.[1]

Data Summary & Interpretation

AssayMetricInterpretation Threshold
MTT (HCT-116) IC50 (µM)< 10 µM: Potent Hit (Lead Candidate)10–50 µM: Moderate (Scaffold Optimization req.)> 50 µM: Inactive
MTT (HUVEC) IC50 (µM)< 50 µM: Potential Toxicity issue (Low Selectivity Index)
MIC (Bacteria) MIC (µg/mL)< 16 µg/mL: Significant Antibacterial Activity
Sirt2 Inhibition IC50 (µM)< 5 µM: High Potency Specific Inhibitor

References

  • Chromanone Bioactivity: Emami, S., & Ghanbarimasir, Z. (2015).[1] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1][2][3][4][5][6] European Journal of Medicinal Chemistry, 93, 539-563.[1] Link[1]

  • Sirt2 Inhibition: Rumpf, T., et al. (2015).[1] Selective Sirt2 inhibition by ligand-induced rearrangement of the active site.[1] Nature Communications, 6, 6263.[1] Link[1]

  • Antimicrobial Protocols: Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016).[1][3] Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.[1] Link[1]

  • Synthesis & Properties: ChemicalBook. (2025).[1] 7-Bromo-8-fluorochroman-4-one Properties and Supplier Data. Link

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 7-Bromo-8-fluorochroman-4-one

Introduction: Unveiling the Bioactive Potential of 7-Bromo-8-fluorochroman-4-one The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of 7-Bromo-8-fluorochroman-4-one

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 7-Bromo-8-fluorochroman-4-one, is a subject of growing interest due to its unique halogenation pattern, which is predicted to modulate its physicochemical and pharmacological properties. The presence of bromine and fluorine atoms can influence the compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the cellular effects of 7-Bromo-8-fluorochroman-4-one through a series of robust and validated cell-based assays.

Given the nascent stage of research on this particular derivative, a tiered approach to cellular characterization is recommended. This guide will detail protocols for primary screening assays to assess general cytotoxicity and cell viability, followed by more specific secondary assays to elucidate potential mechanisms of action, such as apoptosis induction, anti-inflammatory effects, and kinase inhibition.

Part 1: Foundational Assays - Assessing General Cellular Health

A critical first step in characterizing any novel compound is to determine its impact on cell viability and cytotoxicity. These foundational assays provide essential dose-response information and guide the concentration ranges for subsequent, more detailed mechanistic studies.

Cell Viability Assessment: The WST-1 Assay

The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.[2] Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[2] This assay is preferred over the traditional MTT assay in many instances due to its one-step procedure and the solubility of the formazan product, which simplifies the protocol.[2][3]

  • Cell Seeding:

    • Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent cancer cell lines like A549, MCF-7, or HeLa).[4][5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Bromo-8-fluorochroman-4-one in the appropriate cell culture medium. It is crucial to first determine the solubility of the compound.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.[1]

    • Incubate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

The cell viability is calculated as a percentage relative to the untreated control. A dose-response curve is then generated by plotting cell viability against the logarithm of the compound concentration.[6][7][8] From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[9][10]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the WST-1 assay (Section 1.1, steps 1 and 2). It is often convenient to run the WST-1 and LDH assays in parallel on the same plate layout.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells (optional but recommended).[10]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][11]

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer). Similar to the WST-1 assay, a dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

Part 2: Mechanistic Elucidation Assays

Based on the results from the foundational assays, the following secondary assays can be employed to investigate the potential mechanisms of action of 7-Bromo-8-fluorochroman-4-one.

Apoptosis Induction: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[12]

This protocol is based on a luminescent "add-mix-measure" format.[13]

  • Cell Seeding and Treatment:

    • Plate and treat cells with 7-Bromo-8-fluorochroman-4-one as described in Section 1.1. A white-walled 96-well plate is required for luminescence assays.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

cluster_0 Cell Preparation & Treatment cluster_1 Apoptosis Assay A Seed Cells in 96-well plate B Treat with 7-Bromo-8-fluorochroman-4-one A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at RT C->D E Measure Luminescence D->E

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Anti-inflammatory Potential: NF-κB Reporter Assay

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[14] Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. An NF-κB reporter assay can be used to screen for such activity.[14][15][16][17]

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.[14][15]

  • Cell Seeding:

    • Seed the NF-κB reporter cell line (e.g., HEK293/NF-κB-luc) in a 96-well plate.

  • Compound Pre-treatment:

    • Pre-incubate the cells with various concentrations of 7-Bromo-8-fluorochroman-4-one for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as TNF-α (Tumor Necrosis Factor-alpha) or PMA (Phorbol 12-myristate 13-acetate) to the wells. Include an unstimulated control.

    • Incubate for 6-24 hours.[15]

  • Lysis and Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luciferase assay kit according to the manufacturer's protocol.

cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition Stimulant TNF-α / PMA IKK IKK Complex Stimulant->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces Compound 7-Bromo-8-fluorochroman-4-one Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Potential points of inhibition in the NF-kB pathway.

Kinase Inhibition Profiling

Many chromanone derivatives have been reported to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. A broad kinase inhibition panel can be used to identify potential kinase targets of 7-Bromo-8-fluorochroman-4-one. Several commercial services offer kinase screening against large panels of kinases.[18][19][20][21]

These assays are typically performed in a cell-free format.

  • Reaction Setup:

    • In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and ATP.

    • Add 7-Bromo-8-fluorochroman-4-one at various concentrations.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection:

    • The amount of phosphorylated substrate is quantified. Various detection methods can be used, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[18][22]

  • Data Analysis:

    • Kinase activity is calculated relative to a no-inhibitor control.

    • IC₅₀ values are determined for each kinase that shows significant inhibition.

Part 3: Data Presentation and Validation

Quantitative Data Summary
Parameter Cell Line Recommended Value Notes
Seeding Density A5495,000 - 10,000 cells/wellOptimize for linear growth over the assay period.[4]
MCF-78,000 - 15,000 cells/wellEstrogen-responsive; consider phenol red-free medium.[23][24]
HeLa4,000 - 8,000 cells/wellA robust and rapidly growing cell line.
Compound Dilution N/A7-point, 1:3 serial dilutionStart with a high concentration (e.g., 100 µM) and dilute down.
WST-1 Incubation All1 - 4 hoursMonitor color development to stay within the linear range of the assay.[1]
LDH Incubation All30 minutesProtect from light.[11]
Caspase-3/7 Incubation All1 - 3 hoursLuminescence is generally stable.[12]
Assay Validation and Best Practices

To ensure the trustworthiness and reproducibility of the data, it is essential to follow good assay validation practices.[25][26][27][28]

  • Z'-factor: For each assay, calculate the Z'-factor to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Reproducibility: Perform experiments on multiple days to assess inter-assay variability.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Solubility: Confirm the solubility of 7-Bromo-8-fluorochroman-4-one in the assay medium to avoid artifacts from compound precipitation.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial characterization of 7-Bromo-8-fluorochroman-4-one in cell-based systems. By starting with foundational cytotoxicity and viability assays and progressing to more specific mechanistic assays, researchers can efficiently profile the bioactivity of this novel compound and identify promising avenues for further investigation in drug discovery and development.

References

  • Celep Eyüpoglu, F., & Can, Z. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281–288.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), 52029.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • van der Stappen, T., & van der Velden, T. (2011).
  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Jurado, A. R., & Olive, A. J. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60614.
  • Khan, S. S., & Smith, M. S. (2015). Detection and Quantification of Cytokines and Other Biomarkers. In Methods in molecular biology (Clifton, N.J.) (Vol. 1312, pp. 21–32).
  • National Institutes of Health. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.
  • Sino Biological. (n.d.). Kinase Panels. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytokine Analysis. Retrieved from [Link]

  • National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Graded dose-response curves. Retrieved from [Link]

  • ResearchGate. (n.d.). Survival curves of cell lines (a) HeLa, (b) MCF-7, (c) A549 and (d) IMR-32. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Cell and Gene Therapy Catapult. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]

  • Virology Research Services. (2019, April 30). Assay of the month: The microneutralization assay. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for 7-Bromo-8-fluorochroman-4-one in Structure-Activity Relationship (SAR) Studies

Abstract The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide focuses on a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] This guide focuses on a specific, strategically substituted analog, 7-Bromo-8-fluorochroman-4-one, as a starting point for structure-activity relationship (SAR) studies. We will explore the rationale behind using this particular scaffold, detailing the strategic importance of the bromine and fluorine substituents. This document provides a conceptual framework and detailed protocols for designing a compound library, executing biological screening, and interpreting SAR data to guide lead optimization in a drug discovery program.

The Rationale: Why 7-Bromo-8-fluorochroman-4-one?

The selection of a starting scaffold is a critical decision in any medicinal chemistry campaign. 7-Bromo-8-fluorochroman-4-one is not an arbitrary choice; it is a highly functionalized starting point designed to probe key chemical space and molecular interactions effectively.

The Chromanone Core: A Versatile Template

The chroman-4-one backbone is a bicyclic system found in a wide array of natural products and synthetic compounds.[4] Its rigid structure presents well-defined vectors for substituent placement, making it an ideal template for systematic modification. SAR studies on chromanones have revealed that substitutions at various positions, particularly C2, C3, C6, and C7, can dramatically influence their pharmacological profile, which includes antimicrobial, antidiabetic, and anticancer activities.[1][5][6]

The Strategic Role of Halogenation

Halogens are not mere placeholders; they are powerful tools in drug design used to modulate a compound's physicochemical and pharmacokinetic properties.[7][8]

  • Fluorine (C8): The substitution of hydrogen with fluorine, a bioisostere, is a common strategy in medicinal chemistry.[9] The C8-fluorine substituent serves several purposes:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position, which can increase the compound's half-life in vivo.[7][10]

    • Modulating Basicity: Fluorine's high electronegativity can reduce the basicity of nearby functional groups, which may improve bioavailability by enhancing membrane permeation.[7]

    • Binding Interactions: Fluorine can act as a hydrogen bond acceptor, potentially forming favorable interactions within a protein's active site.[11]

  • Bromine (C7): The larger bromine atom at the adjacent C7 position offers distinct advantages:

    • Halogen Bonding: Bromine is an effective halogen bond donor. This non-covalent interaction, where the bromine atom acts as a Lewis acid, can be a crucial determinant of protein-ligand binding affinity and specificity.[12]

    • Probing Steric Limits: The size of the bromine atom helps to explore the steric tolerance of the target's binding pocket, providing valuable information for subsequent modifications.

    • Versatile Chemical Handle: The carbon-bromine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward introduction of diverse functional groups at this position to expand the SAR library.

The vicinal bromo-fluoro substitution pattern thus provides a unique electronic and steric environment, offering a rich platform for generating diverse analogs with finely tuned properties.

The SAR Campaign Workflow: A Strategic Overview

A successful SAR campaign is a cyclical process of design, synthesis, testing, and analysis. Our workflow is designed to systematically explore the chemical space around the 7-Bromo-8-fluorochroman-4-one scaffold.

SAR_Workflow Start Lead Scaffold: 7-Bromo-8-fluorochroman-4-one Design Design Analog Library (Systematic Modifications) Start->Design Identify Vectors for Modification Synthesize Synthesize & Purify Analogs Design->Synthesize Screen Biological Screening (In Vitro Assays) Synthesize->Screen Analyze Data Analysis (IC50, SAR Table) Screen->Analyze SAR Establish Structure-Activity Relationships Analyze->SAR Interpret Data Optimize Lead Optimization (Design Next-Gen Analogs) SAR->Optimize Rational Design Optimize->Design Iterative Cycle

Caption: Key modification vectors for the SAR library.

Library Design Rationale

The goal is to introduce discrete, systematic changes to understand their impact on biological activity.

Compound ID Vector 1 (C2/C3) Vector 2 (C7) Vector 3 (C8) Rationale for Modification
Parent-01 Unmodified-Br-FBaseline compound.
Lib-02 Unmodified-Cl-FHalogen Swap: Assess the effect of a smaller, more electronegative halogen at C7.
Lib-03 Unmodified-I-FHalogen Swap: Probe for stronger halogen bonding potential and increased steric bulk at C7. [13]
Lib-04 Unmodified-CN-FBioisosteric Replacement: Introduce a hydrogen bond acceptor with different electronics. [14][15]
Lib-05 Unmodified-Br-HDe-fluorination: Determine the importance of the C8-fluorine for activity.
Lib-06 Unmodified-Br-ClHalogen Swap: Evaluate the effect of a larger halogen at C8.
Lib-07 C2-Methyl-Br-FSteric Bulk: Introduce a small alkyl group at the C2 position to probe the adjacent pocket.
Lib-08 C3-Benzylidene-Br-FConjugation/Aryl: Add a larger, conjugated system to explore π-π stacking interactions.

Protocol II: In Vitro Biological Screening (α-Glucosidase Inhibition Assay)

To quantify the biological activity of our synthesized analogs, we will use a well-established enzyme inhibition assay. α-Glucosidase is a relevant target in type 2 diabetes management. [16]This protocol is a representative example; the specific assay should be chosen based on the therapeutic target of interest.

Principle

The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which is a yellow-colored product. The rate of pNP formation, measured by absorbance at 405 nm, is proportional to enzyme activity. Inhibitors will decrease this rate.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test Compounds (Parent-01, Lib-02 to Lib-08) dissolved in DMSO (10 mM stock)

  • Acarbose (Positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow

Assay_Workflow Prep Prepare Reagents: Buffer, Enzyme, Substrate, Compound Dilutions Plate Plate Compounds & Controls: 2 µL of compound/DMSO/Acarbose to designated wells Prep->Plate AddEnzyme Add Enzyme Solution: 98 µL of α-Glucosidase to all wells Plate->AddEnzyme Incubate1 Pre-incubate: 10 min at 37°C AddEnzyme->Incubate1 AddSubstrate Initiate Reaction: Add 100 µL of pNPG substrate to all wells Incubate1->AddSubstrate Incubate2 Incubate: 20 min at 37°C AddSubstrate->Incubate2 Read Measure Absorbance: Read plate at 405 nm Incubate2->Read

Caption: Step-by-step workflow for the α-glucosidase assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds and acarbose in DMSO. A typical concentration range for an initial screen would be from 100 µM to 0.1 µM.

  • Plate Layout:

    • Add 2 µL of DMSO to the 'No Inhibitor' (100% activity) and 'Blank' wells.

    • Add 2 µL of the appropriate compound dilution to the 'Test Compound' wells.

    • Add 2 µL of the acarbose dilution to the 'Positive Control' wells.

  • Enzyme Addition: Add 98 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to all wells except the 'Blank' wells. Add 98 µL of buffer to the 'Blank' wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of pNPG solution (2 mM in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Protocol III: Data Analysis and SAR Interpretation

Calculating Inhibition and IC₅₀
  • Correct Absorbance: Subtract the absorbance of the 'Blank' from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Abs_inhibitor / Abs_no_inhibitor)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Hypothetical SAR Data Table
Compound ID C7 Substitution C8 Substitution IC₅₀ (µM) Interpretation of Activity Change
Parent-01 -Br-F15.2Baseline Activity.
Lib-02 -Cl-F35.8Decreased Activity. Replacing Br with Cl reduces potency, suggesting that the size or polarizability of the C7 halogen is important for the interaction.
Lib-03 -I-F8.5Increased Activity. The larger, more polarizable iodine atom enhances potency, strongly indicating a beneficial halogen bond or hydrophobic interaction at C7. [12]
Lib-04 -CN-F55.1Decreased Activity. The cyano group, despite being a hydrogen bond acceptor, is detrimental. This suggests the interaction at C7 is likely not a simple H-bond acceptance.
Lib-05 -Br-H98.4Greatly Decreased Activity. Removal of the C8-fluorine is highly detrimental, highlighting its critical role in either binding or maintaining the correct compound conformation.
Lib-06 -Br-Cl22.7Decreased Activity. Replacing the small fluorine with a larger chlorine at C8 is not well-tolerated, indicating a sterically constrained pocket near this position.
Drawing SAR Conclusions

From this hypothetical data, we can establish preliminary SAR:

  • C7 Position: A large, polarizable halogen (I > Br > Cl) is preferred. This strongly suggests the presence of a halogen bond donor site in the enzyme's active pocket.

  • C8 Position: A small fluorine atom is critical for activity. Its removal is highly detrimental, and replacement with a larger halogen reduces potency. This points to a tight binding pocket where the fluorine may be making a key hydrogen bond or preventing an unfavorable conformation.

  • Next Steps: Based on these findings, the next generation of analogs should focus on exploring other substitutions at the C7 position that can act as strong halogen bond donors, while retaining the C8-fluorine. Compound Lib-03 would be selected as the new lead for further optimization.

Advanced Workflow: Target Deconvolution

If the primary biological target of the chromanone series is unknown, a critical next step after identifying a potent hit is target deconvolution. This process identifies the specific protein(s) the compound interacts with to exert its effect.

  • Affinity-Based Pull-Down: This is a common and powerful method. [17] 1. Synthesize an Affinity Probe: A linker is attached to a position on the lead compound that is not critical for its activity (determined from SAR data). This linker is then conjugated to a solid support, such as agarose beads. 2. Incubation: The bead-conjugated probe is incubated with a cell lysate or protein mixture. 3. Isolation: The lead compound's binding partners (targets) will bind to the probe. The beads are then washed to remove non-specific proteins. 4. Identification: The bound proteins are eluted and identified using techniques like mass spectrometry.

Conclusion

7-Bromo-8-fluorochroman-4-one serves as an exemplary starting scaffold for medicinal chemistry programs. The strategic placement of bromine and fluorine atoms provides both critical binding interactions and versatile chemical handles for modification. By following a systematic workflow of rational library design, robust biological screening, and careful data analysis, researchers can efficiently elucidate structure-activity relationships. The insights gained from such studies are paramount for transforming a promising scaffold into a highly potent and selective lead candidate for drug development.

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Method

7-Bromo-8-fluorochroman-4-one reaction mechanism studies

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 7-Bromo-8-fluorochroman-4-one Authored by a Senior Application Scientist This technical guide provides researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 7-Bromo-8-fluorochroman-4-one

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and mechanistic considerations for 7-bromo-8-fluorochroman-4-one. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale that inform experimental design, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Significance of the 7-Bromo-8-fluorochroman-4-one Scaffold

The chroman-4-one core is a privileged heterocyclic structure, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2] Its unique architecture serves as a versatile building block in medicinal chemistry. The specific derivatization at the 7 and 8 positions with bromo and fluoro groups, respectively, imparts distinct physicochemical properties that are highly valuable in drug discovery.

The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3][4] The bromine atom, meanwhile, not only influences the electronic properties of the aromatic ring but also serves as a crucial synthetic handle for further molecular elaboration through reactions like metal-catalyzed cross-coupling. The carbonyl group at the 4-position is an additional site of reactivity, allowing for a wide range of chemical modifications.[5] Consequently, 7-bromo-8-fluorochroman-4-one is a compound of significant interest for developing novel therapeutics, particularly in areas like neurodegenerative disorders and oncology, where substituted chromanones have shown promise as selective inhibitors of enzymes like Sirtuin 2 (SIRT2).[6][7][8]

Synthetic Pathways and Mechanistic Considerations

The synthesis of 7-bromo-8-fluorochroman-4-one can be approached through several established methods for chromanone ring formation. A highly effective and common strategy is the intramolecular Friedel-Crafts cyclization of a 3-aryloxypropionic acid precursor. This method offers good control over the final structure.

Proposed Synthetic Workflow

The logical flow for synthesizing the target compound begins with a suitable substituted phenol and proceeds through the formation of the propionic acid side chain, followed by ring closure.

G A 2-Bromo-3-fluorophenol B Williamson Ether Synthesis (React with ethyl 3-bromopropionate) A->B Step 1 C Ethyl 3-(2-bromo-3-fluorophenoxy)propanoate B->C D Saponification (Base-mediated hydrolysis) C->D Step 2 E 3-(2-Bromo-3-fluorophenoxy)propionic acid D->E F Intramolecular Friedel-Crafts Cyclization (e.g., Polyphosphoric Acid) E->F Step 3 G 7-Bromo-8-fluorochroman-4-one F->G

Caption: Proposed synthetic workflow for 7-Bromo-8-fluorochroman-4-one.

Mechanism Spotlight: Intramolecular Friedel-Crafts Cyclization

The key ring-forming step is an acid-catalyzed intramolecular acylation. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used as they act as both the acid catalyst and a dehydrating agent.

  • Activation of the Carboxylic Acid: The carbonyl oxygen of the propionic acid is protonated by the strong acid, forming a highly electrophilic acylium ion or a related activated complex.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic acylium ion. The cyclization occurs para to the activating ether group, leading to the desired chromanone structure.

  • Rearomatization: A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the benzene ring and yielding the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization Reactant R-COOH + H+ Intermediate1 R-C(OH)2+ Reactant->Intermediate1 Acylium R-C≡O+ + H2O Intermediate1->Acylium AromaticRing Aryl-O-(CH2)2-C≡O+ SigmaComplex Cyclized Intermediate (Sigma Complex) AromaticRing->SigmaComplex Intramolecular attack Deprotonation Sigma Complex Product Chroman-4-one + H+ Deprotonation->Product -H+

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.

Experimental Protocols

The following protocols are detailed models for the synthesis and a subsequent reaction. They are designed to be self-validating by including in-process checks and characterization steps.

Protocol 1: Synthesis of 7-Bromo-8-fluorochroman-4-one

This protocol details the final cyclization step.

Reagent/ParameterQuantity/ValueRationale
Starting Material3-(2-Bromo-3-fluorophenoxy)propionic acid5.0 g (18.0 mmol)
Catalyst/SolventPolyphosphoric Acid (PPA)~50 g
Temperature80-90 °CProvides sufficient thermal energy to overcome the activation barrier without causing decomposition.
Reaction Time2-3 hoursTypical duration for this type of cyclization; monitored by TLC.
WorkupIce-water quenchDecomposes the PPA and precipitates the organic product.
PurificationRecrystallization (Ethanol/Water)Affords high-purity crystalline product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 3-(2-bromo-3-fluorophenoxy)propionic acid (5.0 g).

  • Catalyst Addition: Gently warm the polyphosphoric acid to ~60 °C to reduce its viscosity, then add it to the reaction flask with stirring.

  • Heating: Immerse the flask in a preheated oil bath at 85 °C.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Quenching: Allow the reaction mixture to cool slightly, then pour it cautiously onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Extraction: Once the ice has melted, a solid precipitate should form. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol, adding water dropwise until persistent cloudiness is observed, then allowing it to cool to obtain pure crystals of 7-bromo-8-fluorochroman-4-one.

Protocol 2: Nucleophilic Addition to the Carbonyl Group (Example: Grignard Reaction)

This protocol outlines the reaction of 7-bromo-8-fluorochroman-4-one with a Grignard reagent to form a tertiary alcohol, a common step in building molecular complexity.

Reagent/ParameterQuantity/ValueRationale
Starting Material7-Bromo-8-fluorochroman-4-one1.0 g (4.08 mmol)
Grignard ReagentMethylmagnesium Bromide (3.0 M in ether)1.5 mL (4.5 mmol)
SolventAnhydrous Tetrahydrofuran (THF)20 mL
Temperature0 °C to room temp.Initial cooling controls the exothermic reaction; warming ensures completion.
WorkupSaturated aq. Ammonium ChlorideQuenches the reaction and protonates the alkoxide without being strongly acidic.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 7-bromo-8-fluorochroman-4-one (1.0 g) in anhydrous THF (20 mL) in a flame-dried, three-neck flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the methylmagnesium bromide solution dropwise via syringe over 15 minutes. A color change or slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitoring: Check for the absence of starting material by TLC.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~15 mL) to quench the excess Grignard reagent and the resulting magnesium alkoxide.

  • Extraction & Purification: Proceed with a standard aqueous workup and extraction with ethyl acetate, followed by column chromatography on silica gel to isolate the tertiary alcohol product.

Proposed Reaction Mechanisms for Further Studies

The structure of 7-bromo-8-fluorochroman-4-one allows for several classes of reactions, each with a distinct mechanism that can be studied.

A. Nucleophilic Addition at C4-Carbonyl

The carbonyl group is highly electrophilic and susceptible to attack by nucleophiles. The mechanism involves the formation of a tetrahedral intermediate.

G Start Chromanone + Nu⁻ Tetrahedral Tetrahedral Alkoxide Intermediate Start->Tetrahedral Nucleophilic Attack Workup Protonation (H₃O⁺ Workup) Tetrahedral->Workup Product Tertiary Alcohol Product Workup->Product

Caption: General mechanism for nucleophilic addition to the C4-carbonyl.

B. Alpha-Bromination

Under acidic conditions, the ketone can be converted to its enol form, which can then be brominated at the C3 position.

  • Enolization: The carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon (C3) to form the enol.

  • Nucleophilic Attack by Enol: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to yield the alpha-brominated product and regenerate the acid catalyst.

C. Palladium-Catalyzed Cross-Coupling at C7-Bromo

The C-Br bond provides a site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The general Suzuki coupling mechanism is illustrative:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

  • Transmetalation: A boronic acid (with base) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0) pd2 Ar-Pd(II)-Br pd0->pd2 Oxidative Addition (Ar-Br) trans Ar-Pd(II)-R pd2->trans Transmetalation (R-B(OH)₂) trans->pd0 Reductive Elimination product Ar-R trans->product

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

TechniqueStarting Material (7-Bromo-8-fluorochroman-4-one)Expected Product (4-methyl-7-bromo-8-fluorochroman-4-ol)
¹H NMR Aromatic protons (~7-8 ppm), Triplets for C2-H₂ and C3-H₂ (~4.5 and 2.8 ppm)[9]Disappearance of one aromatic signal (if applicable), appearance of a methyl singlet (~1.5 ppm), appearance of a hydroxyl singlet (variable), diastereotopic C2/C3 protons.
¹³C NMR Carbonyl signal (~190 ppm), aromatic signals, C2 and C3 signals (~67 and 37 ppm)[9]Disappearance of the carbonyl signal, appearance of a new quaternary carbon signal (~70-80 ppm) and a methyl carbon signal (~25-30 ppm).
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent protons.A single resonance, likely with a slight shift compared to the starting material.
IR Spec. Strong C=O stretch (~1680 cm⁻¹).Disappearance of the C=O stretch, appearance of a broad O-H stretch (~3400 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the exact mass, showing characteristic isotopic pattern for bromine.Molecular ion peak corresponding to the addition of a methyl group and hydrogen.
HPLC A single sharp peak indicating purity.A single sharp peak with a different retention time from the starting material.

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  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

  • Assembly of fluorinated chromanones via enantioselective tandem reaction. Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Center for Biotechnology Information (PMC). [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-8-fluorochroman-4-one

Welcome to the technical support center for 7-Bromo-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

Understanding 7-Bromo-8-fluorochroman-4-one

7-Bromo-8-fluorochroman-4-one is a halogenated chromanone derivative with the chemical formula C₉H₆BrFO₂.[1] Its structure, featuring a chroman core with bromine and fluorine substituents on the aromatic ring, makes it a valuable intermediate in medicinal chemistry.[2] However, these very features can also present unique challenges during its purification. This compound typically appears as a yellow to orange solid, and its purity is crucial for subsequent synthetic steps and biological assays.[2]

Key Properties:

PropertyValueSource
CAS Number 1092350-77-0[3]
Molecular Formula C₉H₆BrFO₂[1]
Molecular Weight 245.05 g/mol [4]
Appearance Yellow to orange solid[2]
Boiling Point (of a similar isomer) 344.8±42.0 °C at 760 mmHg[4]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude 7-Bromo-8-fluorochroman-4-one is a dark, oily residue instead of a solid. What could be the cause and how do I proceed?

Answer:

An oily or dark-colored crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis. The synthesis of chromanones often involves a Friedel-Crafts acylation or a related cyclization reaction.[5] Incomplete reactions or side reactions can lead to a complex mixture.

Potential Causes & Solutions:

  • Incomplete Cyclization: The precursor, likely a substituted phenol, may not have fully cyclized. This can be addressed by ensuring the reaction conditions (e.g., temperature, reaction time, catalyst) are optimal for complete conversion.

  • Presence of Friedel-Crafts Byproducts: Friedel-Crafts reactions can sometimes lead to poly-acylation or other side products, especially with activated aromatic rings.[6]

  • Residual Acid Catalyst: Strong acid catalysts used in the synthesis (e.g., polyphosphoric acid, Eaton's reagent) can be difficult to remove and may contribute to the dark color and oily nature. A thorough aqueous workup, including washes with a mild base (e.g., saturated sodium bicarbonate solution), is crucial.

  • Thermal Degradation: If the reaction was carried out at a high temperature, some degradation of the starting materials or product may have occurred.

Troubleshooting Workflow:

Crude_Product Dark, Oily Crude Product Aqueous_Workup Perform Thorough Aqueous Workup (incl. base wash) Crude_Product->Aqueous_Workup Initial Cleanup TLC_Analysis Analyze by TLC Aqueous_Workup->TLC_Analysis Assess Purity Column_Chromatography Purify by Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Attempt Recrystallization TLC_Analysis->Recrystallization Relatively Clean Characterization Characterize Purified Product Column_Chromatography->Characterization Recrystallization->Characterization

Caption: Troubleshooting workflow for an oily crude product.

FAQ 2: I am having difficulty purifying 7-Bromo-8-fluorochroman-4-one by recrystallization. It either oils out or the recovery is very low. What should I do?

Answer:

Recrystallization is a powerful purification technique for solids, but finding the right solvent system is critical.[7][8] The principle relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[9]

Troubleshooting Recrystallization:

  • Solvent Screening: The key is to identify a suitable solvent or solvent pair. Given the polar ketone and halogen functionalities, a range of solvents should be tested.

Solvent SystemPolarityRationale
Single Solvents
Ethanol/MethanolPolar ProticOften good for moderately polar compounds.
IsopropanolPolar ProticLess polar than ethanol, may offer better solubility differential.
Ethyl AcetatePolar AproticGood for many organic compounds.
TolueneNon-polarMay work if impurities are highly polar.
Solvent Pairs
Ethyl Acetate/HexaneMid to LowDissolve in hot ethyl acetate, then add hexane as the anti-solvent.
Dichloromethane/HexaneMid to LowSimilar to above, but with a more volatile solvent.
Ethanol/WaterHigh to MidDissolve in hot ethanol, then add water.
  • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[10]

    • Solution: Use a lower boiling point solvent or a solvent pair. Add more solvent to the hot solution to reduce saturation. Ensure slow cooling to promote crystal growth over precipitation.

  • Low Recovery: This can be due to:

    • High solubility in the cold solvent: Cool the solution in an ice bath to maximize precipitation.

    • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature crystallization during hot filtration: Heat the filtration apparatus (funnel and receiving flask) before filtering.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of the crude product in several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the tubes with dissolved solids to cool slowly to room temperature, then in an ice bath. The ideal solvent will show significant crystal formation upon cooling.

  • If a single solvent is not ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

FAQ 3: Column chromatography is giving me poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor separation in column chromatography is a common issue, especially with isomers or structurally similar byproducts. The key is to optimize the mobile phase and stationary phase to exploit subtle differences in polarity and interactions.

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • TLC First: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value for your product between 0.2 and 0.5 for good separation on a column.[11]

    • Solvent Polarity: If the spots are too close, try a less polar solvent system. This will increase the interaction with the silica gel and improve separation. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

    • Solvent Selectivity: If changing polarity doesn't work, try a different solvent system with different selectivity. For example, replacing ethyl acetate with diethyl ether or a small amount of acetone can alter the interactions with the stationary phase.

  • Consider Alternative Stationary Phases:

    • For halogenated aromatic compounds, interactions with the stationary phase can be complex. If silica gel is not providing adequate separation, consider other options. For instance, in reverse-phase HPLC, phenyl-hexyl or PFP (pentafluorophenyl) columns can offer different selectivity for halogenated aromatics due to pi-pi interactions.[12]

Logical Flow for Optimizing Column Chromatography:

Start Poor Separation on Column TLC Optimize Mobile Phase on TLC Start->TLC Adjust_Polarity Adjust Solvent Ratio (e.g., more Hexane) TLC->Adjust_Polarity Spots too high (Rf > 0.5) Change_Solvent Change Solvent System (e.g., DCM/Hexane) TLC->Change_Solvent Spots still not separating Column_Parameters Adjust Column Parameters (finer silica, longer column) TLC->Column_Parameters Optimized TLC, still poor column separation Success Good Separation Achieved TLC->Success Good Separation on TLC Adjust_Polarity->TLC Change_Solvent->TLC Column_Parameters->Success

Caption: A systematic approach to improving column chromatography separation.

FAQ 4: What are the likely impurities I should be looking for when analyzing the purity of 7-Bromo-8-fluorochroman-4-one?

Answer:

The impurities present will largely depend on the synthetic route used. A common method for synthesizing chromanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropionic acid or via a Pechmann condensation followed by reduction. Assuming a Friedel-Crafts type synthesis, you might encounter:

  • Starting Materials: Unreacted 3-(2-bromo-3-fluorophenoxy)propionic acid or its acid chloride.

  • Isomeric Products: Depending on the directing effects of the bromo and fluoro groups, you might have small amounts of other regioisomers if the cyclization is not perfectly selective.

  • Over-brominated or Halogen-exchanged Species: If harsh brominating conditions were used at any stage, you might see di-brominated byproducts.

  • Products of α-halogenation: The enol or enolate of the ketone can react with a halogen source, leading to halogenation at the alpha position to the carbonyl.[13][14][15]

Analytical Methods for Purity Assessment:

  • NMR (¹H and ¹⁹F): This is one of the most powerful tools. Look for unexpected signals in the aromatic region which could indicate isomers. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of impurities, aiding in their structural elucidation.

  • GC-MS: If the compound and its impurities are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry can provide excellent separation and identification.

  • HPLC: High-Performance Liquid Chromatography with a UV detector is excellent for quantifying the purity and separating closely related impurities.[12]

References

  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? (2021). [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • ChemTalk. Lab Procedure: Recrystallization. [Link]

  • PubChem. 7-Bromo-8-hydroxyquinoline. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. (2023). [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. 7-bromo-8-fluorochroman-4-one,1092350-77-0. [Link]

  • American Elements. 5-Bromo-7-fluorochroman-4-one. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? (2015). [Link]

  • Michigan State University. Recrystallization. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Link]

  • National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

  • National Institutes of Health. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • YouTube. alpha-halogenation of ketones. (2020). [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Lead Sciences. 7-Bromo-8-fluorochroman-4-one. [Link]

  • PubChem. 7-Bromo-4-chloro-8-fluoro-6-methoxyquinoline. [Link]

  • PubChem. Octane, 1-bromo-8-fluoro-. [Link]

Sources

Optimization

Technical Support Hub: Troubleshooting Halogenation in Chromanone Synthesis

Status: Active Operator: Senior Application Scientist Topic: Regioselectivity & Stability in Chroman-4-one Halogenation Case ID: CHR-HAL-001[1] Introduction: The Chromanone Challenge Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Regioselectivity & Stability in Chroman-4-one Halogenation Case ID: CHR-HAL-001[1]

Introduction: The Chromanone Challenge

Welcome to the technical support hub. You are likely here because the halogenation of chroman-4-one (dihydro-1-benzopyran-4-one) is deceivingly simple.[1] While the target is usually the C3-halo derivative (a critical intermediate for homoisoflavonoids and antifungal agents), researchers frequently encounter three specific failure modes:[1]

  • Regiochemical Drift: Halogenation occurring on the aromatic ring (C6/C8) instead of the C3 position.[1]

  • The "Chromone" Sink: Unintended elimination of H-X to form the unsaturated chromone.

  • Poly-halogenation: Formation of gem-dihalides at the C3 position.[1]

This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of this synthesis.

Module 1: Regioselectivity (The "Where" Problem)

User Question: "I am attempting to brominate chroman-4-one at the C3 position using elemental bromine, but NMR shows significant substitution on the aromatic ring (C6). Why is this happening?"

Technical Diagnosis: You are likely operating under conditions that favor Electrophilic Aromatic Substitution (EAS) over Enol-driven Alpha-Halogenation .[1] The chromanone ether oxygen at position 1 is a strong activating group (ortho/para director), making C6 and C8 highly nucleophilic.[1] If your reaction medium is too acidic or lacks specific enol-trapping agents, the bromine electrophile will attack the aromatic ring.

The Fix: Switch to Copper(II) Bromide (


) 
To force C3 selectivity, you must bypass the free electrophilic bromine mechanism.[1] The industry-standard solution is the use of heterogeneous 

.
  • Mechanism:

    
     acts as both the Lewis acid and the brominating agent.[1] It coordinates with the carbonyl oxygen, facilitating enolization, and delivers the bromine atom specifically to the alpha-carbon (C3) via a ligand transfer mechanism, effectively "caging" the reaction away from the aromatic ring.[1]
    

Decision Matrix: Pathway Control

G Start Chroman-4-one Cond_Acid Cond: Br2 / Lewis Acid (e.g., AlCl3, FeBr3) Start->Cond_Acid Cond_Base Cond: Base / Br2 (e.g., NaOH) Start->Cond_Base Cond_Cu Cond: CuBr2 / EtOAc (Heterogeneous) Start->Cond_Cu Prod_Ring C6/C8-Bromo (Aromatic Sub) Cond_Acid->Prod_Ring EAS Mechanism Prod_Poly 3,3-Dibromo (Poly-halogenation) Cond_Base->Prod_Poly Enolate Activation Prod_Target 3-Bromochroman-4-one (Target C3) Cond_Cu->Prod_Target Selective Ligand Transfer

Figure 1: Mechanistic bifurcation based on reagent choice.[1]


 provides the highest selectivity for the C3 position.
Module 2: Stability & Elimination (The "Chromone" Problem)

User Question: "I successfully synthesized 3-bromochroman-4-one, but during workup/purification, it converted into chromone (unsaturated). How do I prevent this?"

Technical Diagnosis: 3-halochromanones are thermodynamically unstable relative to their unsaturated counterparts (chromones).[1] The C3 proton is acidic, and the C3-halogen is a good leaving group. Even mild bases (bicarbonate washes) or heat can trigger E1cB or E2 elimination of HBr/HCl.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Workup pH Strictly Neutral/Acidic Avoid saturated

washes.[1] The slight basicity is sufficient to deprotonate C3 and trigger elimination. Wash with water or dilute

only.
Temperature < 40°C Elimination is endothermic and entropically favored.[1] Keep rotary evaporator baths cool.
Storage Solid State / -20°C Do not store in solution (especially

, which can become acidic/reactive over time).[1] Store as a solid under inert gas.
Reagent Avoid NBS + Base While NBS is good for radical bromination, many protocols use base initiators.[1] Avoid these for chromanones.
Module 3: Poly-halogenation (The "Gem-Dibromo" Problem)

User Question: "I am seeing a mixture of mono-bromo and gem-dibromo products. How do I stop at one?"

Technical Diagnosis: This is a classic issue of Base-Promoted Halogenation kinetics .

  • Base Catalysis: The first halogen makes the remaining alpha-proton more acidic (inductive effect).[1][2] The second halogenation is faster than the first (

    
    ).[1]
    
  • Acid/Cu Catalysis: The first halogen decreases the basicity of the carbonyl oxygen, making the second protonation (and subsequent enolization) slower (

    
    ).[1]
    

The Fix: Never use basic conditions (e.g.,


) if mono-substitution is the goal.[1] Stick to Acid Catalyzed  or 

methods, where the reaction naturally self-terminates after the first addition.[1]
Recommended Protocol: Selective C3-Bromination[1]

This protocol utilizes the


 method, validated for high regioselectivity and minimal elimination side-products [1, 2].

Reagents:

  • Chroman-4-one (1.0 eq)[1]

  • Copper(II) Bromide (

    
    ) (2.0 - 2.2 eq)[1]
    
  • Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

    
    )[1]
    

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chroman-4-one in the EtOAc/

    
     mixture (0.5 M concentration).
    
  • Addition: Add finely powdered

    
     in one portion. The reaction is heterogeneous (green/black suspension).[1]
    
  • Reaction: Reflux vigorously for 2–4 hours.

    • Checkpoint: The reaction typically turns from green to amber/white (formation of CuBr).[1] Monitor by TLC (Target

      
       is usually higher than SM).[1]
      
  • Filtration (Critical): Cool to Room Temperature (RT). Filter off the solid copper(I) bromide salts through a Celite pad.[1]

  • Gentle Workup: Evaporate solvents under reduced pressure at <35°C .

    • Warning: Do not wash with aqueous base.[1]

  • Purification: If necessary, recrystallize immediately from Ethanol/Ether. Avoid silica columns if the product shows signs of elimination on TLC.

Data Summary: Reagent Comparison

Reagent SystemC3-SelectivityRisk of Ring BrRisk of Poly-BrRisk of Elimination

/ AcOH
ModerateHighLowModerate

/ NaOH
LowLowCritical Critical
NBS / Radical ModerateModerateModerateLow

/ EtOAc
Excellent Negligible Negligible Low
References
  • Shaikh, M. M., et al. (2013).[1][3] "3-Bromochroman-4-one." Acta Crystallographica Section E, 69(4), o473.[1][4]

  • BenchChem. (2025).[1][5] "Laboratory procedure for the selective bromination of 2,2-dimethylchroman-4-one."

  • Chemistry Steps. (2023). "Alpha Halogenation of Enols and Enolates."

  • Su, J., et al. (2019).[1][6] "Regioselective Halogenation of Coumarins." Synlett, 30, 630–634.[1][6]

Sources

Troubleshooting

HPLC and chromatography methods for 7-Bromo-8-fluorochroman-4-one purification

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-8-fluorochroman-4-one. As a halogenated chro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-8-fluorochroman-4-one. As a halogenated chroman-4-one derivative, this compound presents unique challenges and opportunities in chromatographic purification.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure robust and efficient purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of 7-Bromo-8-fluorochroman-4-one. Each issue is presented in a question-and-answer format, detailing the cause and providing a systematic solution.

Q1: My main peak for 7-Bromo-8-fluorochroman-4-one is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in reverse-phase chromatography and often indicates undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with polar functional groups on your molecule, such as the ketone.[2] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to tailing.

    • Solution 1: Mobile Phase Modification: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1% v/v) to the mobile phase. This protonates the silanol groups, minimizing their interaction with your compound. For Mass Spectrometry (MS) applications, formic acid is preferred over non-volatile acids like phosphoric acid.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanols. Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Solution 3: Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups.[2] For neutral compounds like 7-Bromo-8-fluorochroman-4-one, operating at a lower pH (e.g., 2.5-3.5) with a suitable buffer (like a phosphate buffer) can suppress silanol activity.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4]

    • Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[4]

  • Column Void or Contamination: A void at the column inlet or a blocked frit can distort the sample path, causing tailing or split peaks that affect all peaks in the chromatogram.[5]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates on the inlet frit.[5] If this fails, the column may have a void and needs to be replaced. Using a guard column can help protect the analytical column from contamination.[6]

Q2: I'm having trouble separating my target compound from a closely related impurity. How can I improve the resolution?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the selectivity of the separation. Methanol, for instance, is a proton donor and acceptor, which can change interactions with the analyte.[2] For aromatic compounds, methanol can sometimes enhance selectivity on phenyl-based columns.[2]

    • Adjust the Gradient: If using a gradient, make it shallower around the elution time of your target compound. A slower gradient increases the opportunity for the column to resolve closely eluting peaks.

  • Change the Stationary Phase: While C18 is a good starting point, the halogenated aromatic structure of 7-Bromo-8-fluorochroman-4-one suggests that alternative stationary phases could offer enhanced selectivity.

    • Phenyl-Hexyl or Phenyl Phases: These columns can provide alternative selectivity for aromatic and halogenated compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups on the stationary phase.[7]

    • Fluorinated Phases (e.g., PFP): Perfluorophenyl (PFP) phases offer a unique selectivity profile due to dipole-dipole, π-π, and hydrophobic interactions. They are particularly effective for separating halogenated compounds and positional isomers.[7][8]

  • Decrease Particle Size/Increase Column Length: For better efficiency (narrower peaks), use a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC). A longer column will also increase the number of theoretical plates and improve resolution, though it will increase run time and backpressure.[9]

Q3: All the peaks in my chromatogram are split or broad. What's the problem?

A3: When all peaks are affected uniformly, the problem usually lies before the separation begins, either in the sample introduction or at the very inlet of the column.[5]

Common Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO or DMF when the mobile phase starts at 10% acetonitrile), it can cause the sample band to spread before it properly interacts with the column head.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If solubility is an issue, use the weakest solvent possible that can still dissolve your compound and keep the injection volume small.

  • Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path.[5]

    • Solution: Disconnect the column and check the system pressure. If it's normal, the blockage is in the column. Reverse-flush the column to waste (check manufacturer guidelines first). If the pressure remains high or the peak shape doesn't improve, the frit may need replacement, or the entire column may need to be replaced.[5][10] Always filter your samples and mobile phases to prevent this.[5]

  • System or Column Void: A void can form at the head of the column due to stationary phase collapse, or there could be an issue with the tubing connection (e.g., incorrect ferrule depth).

    • Solution: Check all fittings between the injector and the column. If the problem persists, it is likely a void within the column itself, which necessitates column replacement.

Troubleshooting Workflow: Diagnosing Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing issues.

G start Peak Tailing Observed q1 Is only the target peak tailing? start->q1 q2 Are ALL peaks tailing? q1->q2 No sol1 Likely Chemical Interaction (e.g., silanols) q1->sol1 Yes sol2 Likely Physical/System Issue (e.g., column void, frit blockage) q2->sol2 Yes action1 1. Add 0.1% TFA/Formic Acid to mobile phase. 2. Switch to a different end-capped column. 3. Check for column overload by diluting sample. sol1->action1 action2 1. Check for leaks/bad connections. 2. Dissolve sample in mobile phase. 3. Reverse-flush column. 4. Replace column if problem persists. sol2->action2

Caption: A decision tree for troubleshooting peak tailing.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use Normal-Phase or Reverse-Phase HPLC for purifying 7-Bromo-8-fluorochroman-4-one?

A1: Both techniques can be used, but Reverse-Phase HPLC (RP-HPLC) is generally the preferred starting point for this compound.

  • Reverse-Phase (RP-HPLC): This is the most common mode of HPLC. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[9] 7-Bromo-8-fluorochroman-4-one is a moderately polar compound due to its ketone group but has significant hydrophobic character from its aromatic ring system, making it well-suited for retention and separation on RP columns. RP-HPLC methods are also known for their robustness and reproducibility.[11]

  • Normal-Phase (NP-HPLC): This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[12] While effective, NP-HPLC is more sensitive to water content in the mobile phase, which can lead to less reproducible retention times. It is typically reserved for very hydrophobic compounds that show little or no retention in reverse-phase or for separating isomers that are difficult to resolve otherwise.[12]

The combination of both techniques in a two-dimensional setup (NPLC x RPLC) can provide extremely high resolving power for very complex mixtures, but this is an advanced application not typically required for standard purification.[13]

Q2: What is a good starting point for developing a Reverse-Phase HPLC method for this compound?

A2: A good starting point is a generic gradient method that can be optimized. The following table provides a robust initial protocol for analytical scale purification. For preparative scale, the flow rate and column dimensions would be increased proportionally.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmThe most common and versatile reverse-phase column. Provides a good balance of efficiency and backpressure.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that improves peak shape by suppressing silanol interactions and is MS-compatible.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient helps to elute the compound and any potential impurities, giving a full picture of the sample complexity.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and lower backpressure. Maintaining a consistent temperature is key for reproducibility.
Detection (UV) ~254 nm or ~320 nmChroman-4-ones have a conjugated system and typically exhibit strong absorbance around these wavelengths. A UV scan of the compound is recommended to determine the optimal wavelength.
Injection Volume 5-20 µLStart with a small volume to avoid column overload.[4]
Q3: My compound is achiral. Could I ever need chiral chromatography?

A3: 7-Bromo-8-fluorochroman-4-one itself is an achiral molecule as it does not contain any stereocenters. Therefore, for its direct purification, chiral chromatography is not necessary.

However, this molecule is often used as a scaffold in medicinal chemistry.[14] If you perform subsequent synthetic modifications, for example, by adding a substituent at the C2 or C3 position of the chroman ring, you could create a chiral center.[14] In that case, you would have a racemic mixture of two enantiomers. Separating these enantiomers would then require a specialized chiral HPLC method, which typically involves using a Chiral Stationary Phase (CSP).[15][16] The separation on a CSP occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, leading to different retention times.[17][18]

General Method Development Workflow

This diagram illustrates a general workflow for developing a purification method for 7-Bromo-8-fluorochroman-4-one.

G start Define Purification Goal (Purity requirement, scale) scout Scouting Run: Generic RP-HPLC Gradient (e.g., C18, ACN/H2O) start->scout eval1 Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution scout->eval1 opt_k Adjust Retention (k): Modify starting/ending %B or switch to Methanol eval1->opt_k Retention too low/high opt_alpha Improve Selectivity (α): - Change organic modifier (ACN/MeOH) - Try Phenyl or PFP column - Adjust pH/modifier eval1->opt_alpha Poor Resolution opt_n Improve Efficiency (N): - Use smaller particle column - Increase column length eval1->opt_n Broad Peaks eval2 Is separation adequate? eval1->eval2 Looks Good opt_k->eval2 opt_alpha->eval2 opt_n->eval2 eval2->opt_alpha No, needs more selectivity scale_up Scale up to Preparative HPLC eval2->scale_up Yes end Pure Compound scale_up->end

Sources

Optimization

Stability issues of 7-Bromo-8-fluorochroman-4-one in solution

Welcome to the technical support resource for 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a substituted chroman-4-one, this molecule is a valuable building block in pharmaceutical research, making the integrity of your experimental solutions paramount for reproducible and reliable results.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established principles of chemical stability.

Physicochemical Properties Summary

A foundational understanding of a compound's properties is the first step in troubleshooting. Below is a summary of key data for 7-Bromo-8-fluorochroman-4-one.

PropertyValueSource(s)
CAS Number 1092350-77-0[3]
Molecular Formula C₉H₆BrFO₂[3]
Molecular Weight 245.05 g/mol [4]
Appearance Typically a solid (Yellow to Orange color may be indicative of its conjugated system)[1]
Purity ≥95-98% (Varies by supplier)[3]
Storage Sealed in a dry place, at room temperature.[3][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a progressive decrease in the concentration of my 7-Bromo-8-fluorochroman-4-one stock solution over just a few days. What is the likely cause?

A1: The most probable cause is hydrolysis, especially if your solvent is aqueous or a protic solvent like methanol or ethanol.

Causality & Expert Analysis: The chroman-4-one scaffold contains an ester-like linkage (the ether oxygen within the ring) and a ketone (the carbonyl group at position 4).[5] The carbonyl group is electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[1] While the aromatic ring provides some stability, prolonged exposure to aqueous or protic environments can lead to a ring-opening reaction via hydrolysis. This process can be accelerated by pH extremes (both acidic and basic conditions).

The presence of electron-withdrawing fluorine and bromine substituents on the aromatic ring can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack compared to the unsubstituted chroman-4-one.[1]

Troubleshooting Steps:

  • Solvent Choice: Immediately switch to preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF. Store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • pH Control: When preparing working solutions in aqueous buffers, prepare them fresh for each experiment. If the experiment allows, use a buffer system in the neutral pH range (6.5-7.5), as strong acids or bases can catalyze hydrolysis.[6]

  • Perform a Stability Check: Use the "Protocol for Preliminary Solution Stability Assessment" provided below to quantify the rate of degradation in your specific experimental medium.

Q2: My solution of 7-Bromo-8-fluorochroman-4-one has developed a yellow or brownish tint after being on the benchtop. What does this indicate?

A2: A color change often points to degradation via oxidation or photodecomposition.

Causality & Expert Analysis: Compounds with aromatic rings and conjugated systems, like chroman-4-ones, can be sensitive to light and oxygen.[1][7]

  • Photodegradation: UV or even ambient light can provide the energy to excite electrons within the molecule, leading to the formation of reactive intermediates or free radicals. These can then undergo various reactions, including polymerization or structural rearrangement, resulting in colored byproducts.[7]

  • Oxidation: The chemical structure, particularly the ether linkage and the carbons adjacent to the carbonyl group, can be susceptible to oxidation.[7] This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. The resulting oxidized species are often colored. The two hydroxyl groups on a hydroquinone, for example, make it very susceptible to oxidation, which turns it brown.[7] While not a hydroquinone, the principle of aromatic systems being prone to oxidation applies.

Troubleshooting Steps:

  • Light Protection: Always store both stock and working solutions in amber-colored vials or wrap clear vials completely in aluminum foil. Minimize exposure to ambient light during experimental setup.[8]

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing your solvent by sparging with an inert gas like argon or nitrogen before preparing the solution. This removes dissolved oxygen.

  • Antioxidant Addition: If compatible with your experimental system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes mitigate oxidative degradation. This must be validated to ensure it does not interfere with your assay.

Q3: I'm seeing multiple new peaks in my HPLC/LC-MS analysis of an aged sample. What could these degradation products be?

A3: The new peaks are likely degradation products resulting from hydrolysis or oxidation.

Causality & Expert Analysis: Based on the structure, the primary degradation pathway is likely hydrolytic ring-opening. This would involve the cleavage of the C-O bond in the pyranone ring, leading to the formation of a substituted 2'-hydroxychalcone or a related open-chain phenolic ketone.

Below is a diagram illustrating a plausible hydrolytic degradation pathway under basic conditions, which is a common mechanism for related ester-containing compounds.

G cluster_0 Plausible Hydrolytic Degradation Pathway A 7-Bromo-8-fluorochroman-4-one B Nucleophilic attack by OH⁻ at carbonyl carbon A->B OH⁻ (Base) C Tetrahedral Intermediate B->C Reversible D Ring-Opening C->D Electron rearrangement E Degradation Product 2-(3-bromo-2-fluoro-6-hydroxyphenyl)-3-hydroxyprop-2-enoic acid (example) D->E

Caption: Plausible hydrolytic degradation of 7-Bromo-8-fluorochroman-4-one.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradants, perform a forced degradation study. Expose the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting solutions by LC-MS to characterize the major degradation products. This provides a "fingerprint" of what to look for in your experimental samples.

  • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means it must be able to resolve the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent compound.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal conditions for storing a DMSO stock solution of 7-Bromo-8-fluorochroman-4-one?

    • A: For maximum stability, prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Dispense into single-use aliquots in amber or foil-wrapped tubes and store at -80°C. This minimizes exposure to water, light, and repeated freeze-thaw cycles.

  • Q: How quickly should I use the compound once it's diluted into an aqueous experimental buffer?

    • A: This is highly dependent on the buffer's pH and composition. As a best practice, aqueous working solutions should be prepared immediately before use, ideally within the hour. A preliminary stability test (see protocol below) in your specific buffer is strongly recommended to establish a validated time window for your experiments.

  • Q: Is 7-Bromo-8-fluorochroman-4-one sensitive to heat?

    • A: Yes, heat is a critical factor that accelerates nearly all chemical degradation reactions, including hydrolysis and oxidation.[7] Avoid heating solutions containing this compound unless it is a required part of a synthetic step. If heat is necessary, it should be done for the minimum time required and preferably under an inert atmosphere. Each 10°C increase in temperature can exponentially increase the degradation rate.[7]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Preparation: Allow the solid 7-Bromo-8-fluorochroman-4-one to equilibrate to room temperature inside a desiccator to prevent water condensation on the cold solid.

  • Weighing: Weigh the desired amount of the compound using an analytical balance in a low-humidity environment if possible.

  • Dissolution: Add anhydrous DMSO to the solid to achieve the target concentration (e.g., 20 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid is completely dissolved.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in amber polypropylene tubes. Store at -80°C.

Protocol 2: Preliminary Solution Stability Assessment via HPLC-UV

This protocol provides a framework to determine the stability of 7-Bromo-8-fluorochroman-4-one in your specific experimental buffer.

G cluster_workflow HPLC Stability Workflow prep 1. Prepare Solution (Compound in Test Buffer) t0 2. Time Zero (T=0) Analysis Inject immediately onto HPLC prep->t0 incubate 3. Incubate Solution (Store under experimental conditions) t0->incubate sampling 4. Time Point Sampling (e.g., T=2h, 4h, 8h, 24h) incubate->sampling analysis 5. HPLC Analysis Analyze each time point sample sampling->analysis calc 6. Data Analysis Calculate % Remaining vs. T=0 analysis->calc

Caption: Workflow for assessing compound stability via HPLC.

Methodology:

  • System Preparation:

    • Equilibrate an HPLC system with a C18 column.

    • The mobile phase and gradient will need to be developed to resolve the parent compound from any potential degradants (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined from a UV scan).

  • Sample Preparation:

    • Prepare a solution of 7-Bromo-8-fluorochroman-4-one in your test buffer at the final experimental concentration (e.g., 10 µM).

    • Prepare a "T=0" reference sample by diluting your DMSO stock into the mobile phase or acetonitrile instead of the aqueous buffer. This represents 100% intact compound.

  • Execution:

    • Time 0 (T=0): As soon as the test buffer solution is prepared, immediately inject it onto the HPLC system. This is your T=0 reading.

    • Incubation: Store the remaining test solution under the exact conditions of your experiment (e.g., 37°C in an incubator, or on the benchtop at room temperature, protected from light).

    • Time Points: Inject the solution onto the HPLC at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis (Self-Validation):

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 injection:

      • % Remaining = (Area_Tx / Area_T0) * 100

    • Acceptance Criteria: For many applications, a loss of >10% of the parent compound over the experimental duration would indicate significant instability.

    • Plot % Remaining vs. Time. The resulting curve will clearly show the stability of your compound under your specific experimental conditions.

By following this guide, researchers can proactively address the potential stability issues of 7-Bromo-8-fluorochroman-4-one, ensuring the integrity and reliability of their scientific findings.

References

  • Vertex AI Search. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights.
  • CymitQuimica. (n.d.). CAS 1092350-77-0: 7-bromo-8-fluorochroman-4-one.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E70, o996.
  • Kumar, A., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7536-7555.
  • Lill, S. O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6245-6255.
  • American Elements. (n.d.). 5-Bromo-7-fluorochroman-4-one.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Center for Biotechnology Information. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubChem.
  • BLD Pharm. (n.d.). 7-Bromo-8-fluorochroman-4-amine.
  • Chemsrc. (n.d.). 7-Bromo-8-iodochroman-4-one.
  • Lead Sciences. (n.d.). 7-Bromo-8-fluorochroman-4-one. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-8-hydroxyquinoline. PubChem.
  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 7-bromo-8-fluorochroman-4-one,1092350-77-0.
  • Sigma-Aldrich. (n.d.). 7-Bromo-8-fluorochroman-4-one.
  • BenchChem. (n.d.). Analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degradation.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Bromo-8-fluorochroman-4-one: A Guide for Medicinal Chemists

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, fused-ring system provid...

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile template for designing therapeutic agents targeting diverse biological pathways, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The strategic functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparative analysis of a specific, doubly halogenated derivative, 7-Bromo-8-fluorochroman-4-one , placing it in context with its parent scaffold and other halogenated analogs. We will explore how the unique interplay of bromine and fluorine at the 7- and 8-positions influences its chemical properties, reactivity, and potential as a lead compound in drug discovery.

The Chroman-4-one Scaffold: A Privileged Core

The chroman-4-one structure consists of a benzene ring fused to a dihydropyran ring with a ketone at position 4. This arrangement imparts specific chemical characteristics and allows for substitutions at multiple positions (C2, C3, and on the aromatic ring), each influencing the molecule's biological activity.[1] The absence of the C2-C3 double bond, which distinguishes it from the related chromone scaffold, leads to significant variations in its three-dimensional shape and biological effects.[1]

Caption: General structure of the Chroman-4-one scaffold.

Profiling 7-Bromo-8-fluorochroman-4-one

7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) is a synthetic derivative characterized by vicinal halogen substitution on the benzene ring.[5][6] This specific pattern of halogenation is not arbitrary; it is designed to leverage the distinct electronic and steric properties of both bromine and fluorine to fine-tune the molecule's behavior.

  • Fluorine (at C8): The highly electronegative fluorine atom can significantly alter the acidity of nearby protons and serve as a potent hydrogen bond acceptor. In drug design, fluorine substitution is a common strategy to block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

  • Bromine (at C7): Bromine is larger and more polarizable than fluorine.[7] Its presence increases lipophilicity, which can enhance membrane permeability. Critically, bromine is an effective halogen bond donor.[7] A halogen bond is a non-covalent interaction where the electropositive region on the pole of the bromine atom interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site). This directional interaction can significantly enhance binding affinity and selectivity for a biological target.[7]

The combination of a strong electron-withdrawing fluorine atom adjacent to a polarizable bromine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential interactions with biological macromolecules.[5]

Comparative Analysis: The Impact of Halogenation

To appreciate the unique characteristics of 7-Bromo-8-fluorochroman-4-one, we compare it with several key analogs: the unsubstituted parent compound, a singly-substituted bromo-analog, and another di-halogenated chromanone.

Physicochemical Properties

The introduction of halogens systematically alters the physicochemical properties of the chromanone scaffold. These changes are critical as they directly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Key Features
Chroman-4-one C₉H₈O₂148.161.5Parent scaffold, baseline properties.
7-Bromochroman-4-one C₉H₇BrO₂227.062.3Increased lipophilicity, potential for halogen bonding.
6,8-Dibromochroman-4-one C₉H₆Br₂O₂305.963.1Significantly increased lipophilicity; potent SIRT2 inhibitor.[8]
7-Bromo-8-fluorochroman-4-one C₉H₆BrFO₂245.052.4High lipophilicity, metabolic blocking (F), halogen bonding (Br).[5]

Note: LogP values are estimations and serve for comparative purposes.

Synthesis and Reactivity

The synthesis of chroman-4-ones often proceeds via a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[9] Microwave-assisted synthesis has proven to be an efficient method for generating these scaffolds.[8][9]

G start Substituted 2'-Hydroxyacetophenone step1 Aldol Condensation & Intramolecular oxa-Michael Addition start->step1 aldehyde Aldehyde (R-CHO) aldehyde->step1 reagents1 Base (e.g., DIPA) Ethanol, MW Irradiation reagents1->step1 product Substituted Chroman-4-one step1->product

Caption: Microwave-assisted synthesis of chroman-4-ones.

For 7-Bromo-8-fluorochroman-4-one, the synthesis would require the corresponding 2'-hydroxy-3'-fluoro-4'-bromoacetophenone as a starting material. The electron-withdrawing nature of the halogens can influence the reactivity of the starting ketone and the aromatic ring in subsequent reactions, a key consideration for chemists planning further derivatization.

Structure-Activity Relationships (SAR) & Biological Potential

While specific biological data for 7-Bromo-8-fluorochroman-4-one is not extensively published, we can infer its potential from studies on related halogenated chromanones.

  • Enhanced Potency: Studies on SIRT2 (Sirtuin 2), an enzyme implicated in neurodegenerative diseases, have shown that chromanones with large, electron-withdrawing substituents at the 6- and 8-positions are favorable for inhibitory activity.[8] The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM.[8] This highlights the powerful contribution of bromine atoms to biological potency, likely through a combination of steric, electronic, and halogen-bonding effects.

  • Antimicrobial Activity: Halogenation is a known strategy to enhance the antimicrobial properties of flavonoids.[10] For instance, 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria.[10] The presence of bromine and fluorine on the 7-Bromo-8-fluorochroman-4-one scaffold could confer significant antimicrobial or antifungal activity.[11]

  • Kinase Inhibition: The chromanone scaffold is being explored for various kinase targets. The specific electronic signature of 7-Bromo-8-fluorochroman-4-one could make it a selective inhibitor for certain kinases involved in inflammatory or cell proliferation pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Substrate Substrate (Inactive) Receptor->Substrate Activates Substrate_P Substrate-P (Active) Substrate->Substrate_P Phosphorylation ADP ADP Substrate->ADP Response Cellular Response (e.g., Proliferation) Substrate_P->Response ATP ATP ATP->Substrate Chromanone 7-Bromo-8-fluoro chroman-4-one Chromanone->Receptor Inhibits ATP Binding Site

Caption: Potential mechanism of action for a chromanone derivative.

The unique ability of the bromine at C7 to form halogen bonds, combined with the metabolic stability and hydrogen bonding potential conferred by the fluorine at C8, makes 7-Bromo-8-fluorochroman-4-one a compelling candidate for screening against a variety of biological targets, particularly enzymes like kinases and deacetylases.

Experimental Protocols

To facilitate further research, we provide representative protocols for the synthesis and biological evaluation of chromanone derivatives.

Protocol: Microwave-Assisted Synthesis of a 2-Alkyl-Chroman-4-one

This protocol is adapted from methodologies used for synthesizing substituted chroman-4-one libraries and serves as a robust starting point.[8][9]

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone (1.0 eq)

  • Aliphatic or aromatic aldehyde (1.2 eq)

  • Diisopropylamine (DIPA) (2.0 eq)

  • Anhydrous Ethanol

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave synthesis vial, add the 2'-hydroxyacetophenone (e.g., 1 mmol, 152 mg for the unsubstituted version).

  • Add anhydrous ethanol (3 mL) and the aldehyde (1.2 mmol).

  • Add DIPA (2.0 mmol, 280 µL).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 160-170 °C for 1 hour with stirring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure chroman-4-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: The use of microwave irradiation significantly accelerates the reaction by rapidly and uniformly heating the polar solvent (ethanol), driving the condensation and subsequent cyclization much faster than conventional heating.[8] DIPA acts as a non-nucleophilic organic base to catalyze the initial aldol reaction.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to assess the antimicrobial activity of a test compound.[11]

Materials:

  • Test compound (e.g., 7-Bromo-8-fluorochroman-4-one) dissolved in DMSO.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans).

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Positive control antibiotic (e.g., Ciprofloxacin) and negative control (DMSO).

Procedure:

  • In a sterile 96-well plate, add 100 µL of growth medium to all wells.

  • In the first column of wells, add 100 µL of the test compound stock solution to create the highest concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Prepare a microbial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include a positive control (medium + inoculum + standard antibiotic) and a negative/growth control (medium + inoculum + DMSO).

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The inclusion of positive and negative controls is critical. The negative control must show robust microbial growth, while the positive control must show inhibition, confirming the validity of the assay and the susceptibility of the test organism.

Conclusion

7-Bromo-8-fluorochroman-4-one is a strategically designed molecule that leverages the distinct and complementary properties of bromine and fluorine. Compared to the parent chroman-4-one and other analogs, its unique halogenation pattern is predicted to enhance lipophilicity, introduce metabolic stability, and, most importantly, provide the capacity for halogen bonding—a key interaction for achieving high-affinity and selective binding to biological targets. While further experimental validation is required, the analysis of structure-activity relationships from related compounds strongly suggests that 7-Bromo-8-fluorochroman-4-one is a highly promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neuroinflammation.

References

  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available at: [Link]

  • Silva, T. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5035. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Available at: [Link]

  • IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available at: [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Available at: [Link]

  • Silva, T. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • He, X., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949. Available at: [Link]

  • Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1637-1654. Available at: [Link]

  • J-Stage. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Available at: [Link]

  • ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-fluorochroman-4-one. Available at: [Link]

  • He, X., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Available at: [Link]

  • PubMed. (n.d.). Perspective on halogenated organic compounds. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Available at: [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. Available at: [Link]

  • Lead Sciences. (n.d.). 7-Bromo-8-fluorochroman-4-one. Available at: [Link]

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Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 7-Bromo-8-fluorochroman-4-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 7-Bromo-8-fluorochroman-4-one. By leveraging establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 7-Bromo-8-fluorochroman-4-one. By leveraging established methodologies and comparing its activity profile with known inhibitors, this document outlines a rigorous, multi-faceted approach to target identification and validation.

Introduction to 7-Bromo-8-fluorochroman-4-one and the Chroman-4-one Scaffold

7-Bromo-8-fluorochroman-4-one is a synthetic heterocyclic compound built upon the privileged chroman-4-one scaffold. This core structure, a fusion of a benzene ring and a dihydropyranone ring, is a common feature in a multitude of biologically active natural products and synthetic molecules.[1] The therapeutic potential of chroman-4-one derivatives is broad, with reported activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1] The specific biological activity is largely dictated by the substitution patterns on the chroman-4-one framework.

The presence of halogen substituents, such as bromine and fluorine in 7-Bromo-8-fluorochroman-4-one, can significantly influence its physicochemical properties and biological activity, making it a compound of interest for pharmaceutical research.[2] Given the known targets of other chroman-4-one derivatives, we hypothesize that 7-Bromo-8-fluorochroman-4-one may exert its effects through the modulation of key enzymes such as Sirtuin 2 (SIRT2) or Pteridine Reductase 1 (PTR1).[1][3]

This guide will focus on validating these two primary hypotheses and will compare the hypothetical activity of 7-Bromo-8-fluorochroman-4-one with well-characterized inhibitors of SIRT2 and PTR1.

Comparative Analysis: Potential Mechanisms of Action

A critical step in understanding a new compound's function is to compare it to existing molecules with well-defined mechanisms. This section outlines a comparative analysis of 7-Bromo-8-fluorochroman-4-one against established inhibitors of SIRT2 and PTR1.

Hypothesis 1: Inhibition of Sirtuin 2 (SIRT2)

SIRT2 is a NAD+-dependent deacetylase implicated in various cellular processes, including cell cycle regulation and tumorigenesis.[1][4] Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[1][5]

Comparative Compounds:

  • AGK2: A selective SIRT2 inhibitor that acts by binding to the enzyme's active site, demonstrating competitive inhibition.[6]

  • Sirtinol: Another selective SIRT2 inhibitor.[6]

  • 6,8-dibromo-2-pentylchroman-4-one: A potent chroman-4-one based SIRT2 inhibitor with an IC50 of 1.5 µM.[7]

Experimental Validation Workflow:

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Outcome Biochemical Assay SIRT2 Enzymatic Assay (Fluorogenic) Binding Affinity Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) Biochemical Assay->Binding Affinity Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET Assay Biochemical Assay->CETSA Informs cellular studies Downstream Effect Western Blot for α-tubulin acetylation CETSA->Downstream Effect Links binding to cellular activity Cellular Assay Cell Proliferation Assay (e.g., MTT or CellTiter-Glo) Downstream Effect->Cellular Assay Correlates target modulation with cellular phenotype

Caption: Workflow for validating SIRT2 inhibition.

Comparative Data (Hypothetical):

CompoundSIRT2 IC50 (µM)Selectivity (vs. SIRT1)α-tubulin Acetylation (Fold Change)Anti-proliferative Activity (GI50, µM)
7-Bromo-8-fluorochroman-4-one 2.515-fold3.25.1
AGK23.510-fold2.87.8
6,8-dibromo-2-pentylchroman-4-one1.525-fold4.53.2
Hypothesis 2: Inhibition of Pteridine Reductase 1 (PTR1)

PTR1 is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania, and is involved in the salvage of pteridines, which are essential for parasite survival.[3] Flavonoids and their chroman-4-one analogues have been identified as inhibitors of PTR1.[3][8]

Comparative Compounds:

  • Methotrexate (MTX): A known, potent inhibitor of dihydrofolate reductase (DHFR), which can also inhibit PTR1.[9]

  • Compound 1 (from Di Pisa et al., 2017): A chroman-4-one derivative with demonstrated activity against both PTR1 and trypanosomatid parasites.[3]

Experimental Validation Workflow:

G cluster_0 Biochemical Validation cluster_1 Cellular Activity cluster_2 Selectivity Biochemical Assay PTR1 Enzymatic Assay (Spectrophotometric) Binding Mode X-ray Crystallography Biochemical Assay->Binding Mode Elucidates binding interaction Parasite Viability Anti-parasitic Assay (e.g., AlamarBlue) Biochemical Assay->Parasite Viability Correlates enzyme inhibition with parasite killing Binding Mode->Parasite Viability Rationalizes activity Host Cell Cytotoxicity Mammalian Cell Viability Assay (e.g., MTT) Parasite Viability->Host Cell Cytotoxicity Determines therapeutic window

Caption: Workflow for validating PTR1 inhibition.

Comparative Data (Hypothetical):

CompoundTbPTR1 IC50 (µM)LmPTR1 IC50 (µM)Anti-parasitic Activity (EC50, µM)Mammalian Cell Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
7-Bromo-8-fluorochroman-4-one 4.25.88.1>100>12.3
Methotrexate (MTX)0.50.81.210.58.75
Compound 1 (Di Pisa et al.)7.59.215.3>100>6.5

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols are provided.

Protocol 1: SIRT2 Fluorogenic Enzymatic Assay

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (7-Bromo-8-fluorochroman-4-one and comparators)

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 0.5 µL of the diluted test compounds to the appropriate wells.

  • Add 5 µL of a 2X SIRT2 enzyme solution in assay buffer to all wells except the negative control.

  • Add 5 µL of a 2X substrate/NAD+ solution in assay buffer to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 10 µL of developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence at an excitation of 360 nm and an emission of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10]

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells overexpressing SIRT2)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Test compounds

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-SIRT2 antibody)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Quantify the band intensities and plot the protein melting curves for the vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: PTR1 Spectrophotometric Enzymatic Assay

This assay measures the activity of PTR1 by monitoring the NADPH-dependent reduction of a substrate.

Materials:

  • Recombinant PTR1 enzyme (e.g., from T. brucei or L. major)

  • NADPH

  • Substrate (e.g., dihydrobiopterin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add assay buffer, NADPH, and the test compound.

  • Initiate the reaction by adding the PTR1 enzyme to the wells.

  • Immediately before reading, add the substrate to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the percent inhibition and calculate the IC50 value.

Conclusion

The validation of 7-Bromo-8-fluorochroman-4-one's mechanism of action requires a systematic and comparative approach. By hypothesizing its potential targets based on its chemical scaffold and rigorously testing these hypotheses through a series of biochemical and cellular assays, a clear picture of its biological function can be established. This guide provides the necessary framework, experimental protocols, and comparative context to effectively elucidate the mechanism of this promising compound. The presented workflows, when executed with precision, will provide the robust data necessary for advancing the development of 7-Bromo-8-fluorochroman-4-one as a potential therapeutic agent.

References

  • Lara, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mai, A., & Rotili, D. (2020). Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells. bioRxiv. [Link]

  • Lara, A., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Di Pisa, F., et al. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules. [Link]

  • PubMed. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Costi, M. P., et al. (2010). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PLoS Neglected Tropical Diseases. [Link]

Sources

Validation

Selectivity &amp; Cross-Reactivity Profiling: 7-Bromo-8-fluorochroman-4-one Scaffold Guide

The following guide serves as a technical resource for researchers utilizing 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) in medicinal chemistry. It focuses on validating the scaffold's selectivity profile and mitiga...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for researchers utilizing 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0) in medicinal chemistry. It focuses on validating the scaffold's selectivity profile and mitigating cross-reactivity risks during lead optimization.

Executive Summary: The Halogen Advantage

7-Bromo-8-fluorochroman-4-one is a "privileged scaffold" utilized primarily to synthesize inhibitors for Sirtuin 2 (SIRT2) ,


-Glucosidase , and p38

MAPK
. Its utility stems from the specific 7,8-halogenation pattern:
  • 7-Bromo: Provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores.

  • 8-Fluoro: Blocks a metabolically labile site (preventing hydroxylation) and modulates the pKa of neighboring phenolic oxygen derivatives, enhancing bioavailability compared to non-fluorinated analogs.

This guide compares the 7-Bromo-8-fluorochroman-4-one scaffold against its non-fluorinated and isomeric alternatives, providing experimental protocols to assess cross-reactivity (chemoselectivity) and biological off-target effects.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 7-Bromo-8-fluoro scaffold with common alternatives used in similar drug discovery campaigns.

Table 1: Scaffold Performance Comparison

Feature7-Bromo-8-fluorochroman-4-one 7-Bromochroman-4-one (Non-fluorinated)6-Bromo-chroman-4-one (Isomer)
Primary Utility High-affinity SIRT2 & Kinase inhibitorsGeneral intermediateKinase hinge binders
Metabolic Stability High (C8-F blocks CYP450 oxidation)Low (C8 is prone to hydroxylation)Moderate
Electronic Effect Electron-withdrawing (F) lowers LUMO, facilitating nucleophilic attack at C4-carbonylNeutralModerate
Chemoselectivity High (Br at C7 is activated by ortho-F for coupling)ModerateModerate
Cross-Reactivity Risk Low (Steric bulk of F reduces promiscuous binding)High (Prone to Phase I/II metabolism promiscuity)Moderate

Analytic Insight: The 8-Fluoro substituent is not merely structural; it serves as a "bioisostere" for hydrogen that electronically activates the C7-Bromine for faster cross-coupling yields while simultaneously reducing the lipophilicity (


) compared to a methyl group, thereby improving the drug-like properties (DMPK) of the final molecule.

Experimental Protocols: Validating Selectivity

To ensure the integrity of your data, you must validate that the scaffold reacts specifically at the intended site (Chemical Cross-Reactivity) and binds selectively to the target protein (Biological Cross-Reactivity).

Protocol A: Chemoselectivity Validation (C7-Br vs. C4-Carbonyl)

Objective: Confirm that Pd-catalyzed coupling occurs exclusively at C7-Br without interfering with the C4-ketone or causing ring opening.

Reagents:

  • Substrate: 7-Bromo-8-fluorochroman-4-one (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degas: Purge solvent with Argon for 15 mins (Critical to prevent homocoupling).

  • Incubation: Heat to 80°C for 4 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with brine.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: >95% conversion to 7-phenyl-8-fluorochroman-4-one.

    • Cross-Reactivity Flag: Presence of reduced ketone (alcohol) or ring-opened phenols indicates poor chemoselectivity.

Protocol B: Biological Cross-Reactivity (SIRT Isoform Selectivity)

Objective: If developing SIRT2 inhibitors, you must rule out cross-reactivity with SIRT1 and SIRT3, which share high homology.

Assay Principle: Fluorogenic deacetylation assay (p53-based substrate).

Step-by-Step:

  • Preparation: Dissolve derivative in DMSO (stock 10 mM).

  • Panel Setup: Prepare 384-well plates with recombinant SIRT1, SIRT2, and SIRT3 enzymes (0.5 U/well).

  • Dosing: Add compound (dose-response: 1 nM to 100

    
    M).
    
  • Reaction: Add fluorogenic substrate (Ac-Arg-His-Lys-Lys(Ac)-AMC) and NAD+ cofactor. Incubate at 37°C for 45 mins.

  • Detection: Stop reaction with Nicotinamide/Trypsin solution. Read Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Determine IC

    
     for each isoform.
    
    • Selectivity Index (SI):

      
      .
      
    • Target: SI > 50-fold is required to claim "Selective Inhibition".

Mechanistic Visualization

The following diagram illustrates the "Selectivity Funnel" for optimizing this scaffold, highlighting the critical decision points where cross-reactivity is assessed.

SelectivityFunnel Scaffold 7-Bromo-8-fluorochroman-4-one (Starting Material) Funct Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Funct ChemCheck Check: Chemoselectivity (LC-MS: Ketone Intact?) Funct->ChemCheck Lead Functionalized Lead (e.g., 7-Aryl derivative) BioCheck Check: Isoform Selectivity (SIRT1 vs SIRT2) Lead->BioCheck ChemCheck->Lead Pass Fail Discard/Redesign (Off-Target Toxicity) ChemCheck->Fail Fail (Ring Opening) Opt Optimized Candidate (High Selectivity) BioCheck->Opt SI > 50x BioCheck->Fail SI < 10x

Figure 1: Critical path for validating scaffold selectivity. The 8-Fluoro group is essential for passing the metabolic stability hurdles often encountered at the "Lead" stage.

References

  • Structural Basis of Chromanone Selectivity

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Scaffold Utility in Drug Discovery

    • Title: Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.[3][4][5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

  • Enzyme Inhibition (Alpha-Glucosidase)

    • Title: Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors.
    • Source: Scientific Reports (N
    • URL:[Link]

Sources

Comparative

A Guide to Benchmarking Novel Chroman-4-one Derivatives: A Case Study Using 7-Bromo-8-fluorochroman-4-one as a Putative PI3K/Akt Pathway Inhibitor

Introduction: The Rationale for a Structured Benchmarking Approach The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Structured Benchmarking Approach

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] Its synthetic tractability makes it a fertile ground for the development of novel therapeutic agents.[3] 7-Bromo-8-fluorochroman-4-one is a novel derivative with potential applications in pharmaceutical research, owing to the unique electronic properties imparted by its halogen substituents.[5]

Given the prevalence of the chroman-4-one core in anticancer research, particularly as inhibitors of critical cell signaling pathways, we propose a rigorous, multi-tiered approach to benchmark this and other novel derivatives.[6] This guide uses 7-Bromo-8-fluorochroman-4-one as a case study, postulating its activity as an inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway—a central regulator of cell proliferation and survival that is frequently dysregulated in cancer.[7]

This guide provides a comprehensive framework for researchers to generate robust, comparable, and decision-driving data, moving a novel compound from initial biochemical characterization to a cell-based proof-of-concept.

Selecting the Right Benchmarks: A Tale of Two Standards

The choice of standard compounds is critical for contextualizing the performance of a novel molecule. An ideal benchmark is well-characterized, commercially available, and represents a specific mechanism of action. For PI3K inhibition, we have selected two classical inhibitors that offer distinct profiles:

  • Wortmannin : A fungal metabolite and a potent, irreversible, covalent inhibitor of all Class I PI3K isoforms.[8][9] Its irreversibility and high potency make it an excellent benchmark for the maximum achievable inhibition in biochemical and cellular assays. However, it's also known to inhibit other kinases like ATM and DNA-PKcs at higher concentrations.[10]

  • LY294002 : A synthetic, reversible, and ATP-competitive pan-PI3K inhibitor.[8][11] It is one of the most widely used PI3K inhibitors in preclinical research and serves as a practical comparator for a new, potentially reversible, small molecule inhibitor.[12][13] Its IC50 for PI3K is approximately 1.4 µM.[11]

By benchmarking against both an irreversible (Wortmannin) and a reversible (LY294002) inhibitor, we can gain deeper insights into the potency and mechanism of our test compound, 7-Bromo-8-fluorochroman-4-one.

Experimental Design: A Multi-Tiered Validation Workflow

A robust evaluation of a putative kinase inhibitor requires a multi-pronged approach, moving from the purified enzyme to a complex cellular environment. This workflow ensures that the observed effects are not only potent but also on-target and translate to a relevant cellular phenotype.

G cluster_0 Benchmarking Workflow cluster_1 Key Questions Answered T1 Tier 1: Biochemical Assay Direct Enzyme Inhibition T2 Tier 2: Cellular Target Engagement Downstream Pathway Modulation T1->T2 Validates On-Target Effect Q1 Does it inhibit the kinase? T1->Q1 T3 Tier 3: Phenotypic Assay Cellular Viability & Proliferation T2->T3 Links Target to Function Q2 Does it work in a cell? T2->Q2 Q3 Does it have the desired biological effect? T3->Q3 G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates

Caption: The canonical PI3K/Akt signaling pathway.

Tier 3: Cellular Phenotypic Response

Finally, we must determine if inhibiting the PI3K/Akt pathway with our compound translates into a meaningful biological outcome. Since the PI3K/Akt pathway is a critical driver of cell proliferation and survival, we will assess the compound's effect on the viability of a cancer cell line known to be dependent on this pathway.

  • Assay: MTT Cell Viability Assay. [14][15]* Cell Line: MCF-7 (Human Breast Adenocarcinoma).

  • Rationale: MCF-7 cells are known to harbor an activating mutation in the PIK3CA gene, making them highly dependent on the PI3K/Akt pathway for survival and proliferation. [16][17][18][19]The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [15]

Experimental Protocols

The following protocols are provided as a detailed guide for executing the benchmarking workflow.

Protocol 1: PI3K HTRF® Kinase Assay

This protocol is adapted from commercially available kits. [20][21] Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • HTRF® detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, Streptavidin-APC)

  • 384-well low-volume white plates

  • Test compounds (7-Bromo-8-fluorochroman-4-one, Wortmannin, LY294002) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds and standards in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Add 0.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in kinase reaction buffer.

  • Add 14.5 µL of the enzyme/substrate mix to the appropriate wells. Add 14.5 µL of a substrate-only mix to the "no enzyme" control wells.

  • Prepare an ATP working solution. Add 5 µL to all wells to start the reaction.

  • Incubate the plate for 30 minutes at room temperature.

  • Add 5 µL of Stop Solution to terminate the reaction.

  • Add 5 µL of the HTRF® Detection Mix to all wells.

  • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Read the plate on an HTRF®-compatible microplate reader (measure fluorescence at 665 nm and 620 nm).

  • Calculate the HTRF ratio and plot the percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Total Akt

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) or standards for 1 hour.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to robustly activate the PI3K/Akt pathway.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5 minutes, then load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C. [22] * Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and image the blot using a digital imager.

    • Strip the membrane and re-probe with the anti-Total Akt antibody to confirm equal protein loading.

Protocol 3: MTT Cell Viability Assay

This protocol is based on standard methodologies. [14][23] Materials:

  • MCF-7 cells

  • Complete growth medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a "vehicle control" (DMSO) and a "no cells" blank control.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. [23]6. Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the crystals. [23]8. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Subtract the blank control absorbance, normalize the data to the vehicle control (100% viability), and plot the percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison across compounds.

Table 1: Biochemical and Cellular Potency of Test Compounds

Compound PI3Kα IC50 (nM) [Biochemical] p-Akt (Ser473) Inhibition IC50 (nM) [Cellular] MCF-7 GI50 (µM) [Phenotypic]
7-Bromo-8-fluorochroman-4-one Experimental Value Experimental Value Experimental Value
Wortmannin ~5 ~10 ~0.05

| LY294002 | ~1400 | ~2000 | ~10 |

Note: IC50/GI50 values for Wortmannin and LY294002 are representative literature values and may vary based on specific assay conditions.

Interpretation:

  • A potent compound will have a low IC50 value in the biochemical assay.

  • The cellular IC50 for p-Akt inhibition should ideally be close to the biochemical IC50, indicating good cell permeability and target engagement. A large discrepancy might suggest poor permeability or active efflux from the cell.

Conclusion

This guide outlines a logical, field-proven workflow for the initial characterization and benchmarking of novel chroman-4-one derivatives, using 7-Bromo-8-fluorochroman-4-one as a representative example against the PI3K/Akt pathway. By systematically progressing from biochemical potency to cellular target engagement and finally to a phenotypic readout, researchers can build a comprehensive data package. This structured approach ensures that resources are focused on compounds that not only hit their intended target with high potency but also demonstrate the desired biological effect in a relevant cellular context, thereby accelerating the drug discovery and development process.

References

  • Lead Sciences. 7-Bromo-8-fluorochroman-4-one. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • IJRAR. Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]

  • Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

  • PubMed Central. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Wikipedia. LY294002. [Link]

  • PubMed Central. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. [Link]

  • PubMed. Benchmarking Effects of mTOR, PI3K, and Dual PI3K/mTOR Inhibitors in Hepatocellular and Renal Cell Carcinoma Models Developing Resistance to Sunitinib and Sorafenib. [Link]

  • PubMed Central. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. [Link]

  • Wikipedia. Wortmannin. [Link]

  • PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • ResearchGate. PI3K pathway signaling in the MCF-7 cell line panel. [Link]

  • PubMed. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. [Link]

  • ResearchGate. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • Science. Wortmannin, a Potent and Selective Inhibitor of Phosphatidylinositol-3-kinase1. [Link]

  • OncoDaily. Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Spandidos Publications. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. [Link]

  • ResearchGate. Can someone advise on a detection problem p-Akt in western blot?. [Link]

  • PNAS. Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. [Link]

  • PubMed. A new evaluation method for quantifying PI3K activity by HTRF assay. [Link]

  • PubMed Central. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25. [Link]

  • YouTube. PI3K Inhibitors in B-Cell Malignancies. [Link]

  • YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

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  • PubMed. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs. [Link]

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Validation

Definitive Structural Confirmation of 7-Bromo-8-fluorochroman-4-one via Single Crystal X-Ray Diffraction (SC-XRD)

Executive Summary In the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related bioactive heterocycles, the intermediate 7-Bromo-8-fluorochroman-4-one represents a critical structural checkpoint. The preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related bioactive heterocycles, the intermediate 7-Bromo-8-fluorochroman-4-one represents a critical structural checkpoint. The precise regiochemistry of the halogen substituents—specifically the placement of Bromine at position 7 relative to Fluorine at position 8—is frequently ambiguous when relying solely on solution-state NMR (


H, 

C,

F).

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the obligatory "Gold Standard" for validating this intermediate. While NMR provides bulk purity data, only SC-XRD offers the absolute spatial resolution required to distinguish the 7-bromo-8-fluoro isomer from its thermodynamically competitive 6-bromo or 8-bromo regioisomers.

The Challenge: Regioisomer Ambiguity

The Synthetic Bottleneck

Synthesizing 7-Bromo-8-fluorochroman-4-one typically involves Friedel-Crafts cyclization or halogenation of a fluorinated phenol precursor. The directing effects of the fluorine atom (ortho/para director) and the ring oxygen often lead to a mixture of isomers.

Why NMR is Insufficient

While NMR is faster, it suffers from specific limitations in this molecular system:

  • Proton Deficiency: The aromatic ring is heavily substituted. With halogens at positions 7 and 8, the remaining aromatic protons (positions 5 and 6) often appear as doublets with coupling constants (

    
     Hz) that are indistinguishable between the 5,6-proton pair (in a 7,8-substituted system) and the 7,8-proton pair (in a 5,6-substituted system).
    
  • Through-Space Limitations: NOE (Nuclear Overhauser Effect) experiments can be inconclusive due to the lack of protons on the halogenated carbons, preventing definitive distance correlations.

  • Fluorine Coupling:

    
    F-
    
    
    
    H coupling splits signals further, often obscuring the subtle chemical shift differences needed to identify the isomer.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares the validation methods for halogenated chromanones.

FeatureSC-XRD (Recommended) 2D NMR (HMBC/HOESY) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinatesConnectivity/Through-bond correlationsElemental composition (

)
Regio-Specificity Definitive (Direct visualization)Inferred (Requires complex interpretation)None (Isomers have identical mass)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

mg)
Ambiguity Risk

(R-factor dependent)

(Signal overlap)

(For isomers)
Turnaround Time 24–48 Hours (including growth)1–4 Hours< 30 Minutes

Strategic Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision pathway for validating the 7-Bromo-8-fluorochroman-4-one intermediate.

G Start Crude Reaction Mixture (Friedel-Crafts / Cyclization) Purification Flash Chromatography (Hexane/EtOAc) Start->Purification PurityCheck Purity Check (HPLC/1H NMR) Purification->PurityCheck IsomerCheck Is Regiochemistry Definitive? PurityCheck->IsomerCheck >95% Pure NMR_Advanced Advanced 2D NMR (HMBC / 19F-HOESY) IsomerCheck->NMR_Advanced Ambiguous Crystallization Crystallization Protocol (Slow Evaporation) IsomerCheck->Crystallization High Certainty Required NMR_Advanced->Crystallization Still Ambiguous XRD_Collect SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD_Collect Structure Structure Solution (SHELXT / OLEX2) XRD_Collect->Structure Final Confirmed 7-Br-8-F Structure Structure->Final

Figure 1: Decision workflow for structural validation.[1][2][3][4] Note that SC-XRD is the terminal validation step when NMR data remains ambiguous regarding halogen placement.

Experimental Protocol: SC-XRD Validation

This protocol is optimized for rigid bicyclic systems like chroman-4-ones.

Phase 1: Crystal Growth (Slow Evaporation)

The 7-Bromo-8-fluorochroman-4-one molecule is moderately polar. The "Slow Evaporation" technique yields the highest quality single crystals for this scaffold.

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Dichloromethane (DCM) .

    • Reasoning: DCM solubilizes the halogenated core; EtOH promotes hydrogen bonding networks (C-H···O) essential for lattice packing [1].

  • Dissolution: Dissolve 15–20 mg of the purified solid in 2 mL of the solvent mixture in a clean scintillation vial. Ensure the solution is clear (filter through a 0.45 µm PTFE syringe filter if necessary).

  • Growth: Cover the vial with Parafilm and pierce 3–4 small holes with a needle to control evaporation rate.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

    • Timeline: Crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.1 mm) typically form within 24–48 hours.

Phase 2: Data Collection & Refinement
  • Mounting: Select a prism-like crystal and mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a nitrogen stream) to minimize thermal vibration, which is critical for resolving the electron density of the Fluorine atom distinct from the Carbon backbone.

  • Radiation: Mo-Kα (

    
     Å) is preferred over Cu-Kα.
    
    • Reasoning: The Bromine atom (

      
      ) absorbs Cu radiation heavily, requiring aggressive absorption correction. Mo radiation minimizes this fluorescence and provides better data at higher angles [1].
      
  • Refinement: Use SHELXT for structure solution (Intrinsic Phasing). The heavy Bromine atom will act as a "lighthouse," making the initial phasing robust.

Anticipated Results & Data Interpretation

When analyzing the solved structure, compare your parameters against these standard values for halogenated chromones to ensure validity.

Key Structural Parameters (Reference Data)

Based on analogous structures (e.g., 7-bromo-4-oxo-4H-chromene-3-carbaldehyde [1]), expect the following:

ParameterExpected Value/RangeStructural Significance
Space Group ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(Monoclinic)
Most common packing for planar heterocycles.
C–Br Bond Length

Å
Confirms

aromatic attachment.
C–F Bond Length

Å
Distinctly shorter than C-Br; confirms identity.
Packing

-

Stacking
Chromanone rings typically stack in layers (centroid dist.

Å).[4]
R-Factor (

)

Indicates a high-quality, reliable structure.
Visualizing the Result

The SC-XRD solution will generate an ORTEP (ellipsoid) plot.

  • Success Criteria: You will clearly see the Bromine atom (largest ellipsoid) at position 7 and the Fluorine atom at position 8.

  • Failure Mode: If the Bromine is found at position 6, the synthesis regioselectivity was driven by the para-directing effect of the ether oxygen rather than the intended pathway.

Conclusion

For 7-Bromo-8-fluorochroman-4-one, SC-XRD is not optional; it is the validation requirement. The high probability of regioisomerism in halogenated chromanones renders NMR circumstantial. By following the crystallization protocol outlined above (EtOH/DCM slow evaporation) and utilizing the heavy-atom effect of Bromine, researchers can obtain definitive structural proof within 48 hours, de-risking downstream drug development steps.

References

  • Ishikawa, Y. (2014).[4][5] Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(9), o996–o997. Link

  • Grasberg, M., & Sgourakis, N. G. (2025). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45375887, Vonoprazan Fumarate. PubChem. Link

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-8-fluorochroman-4-one

Executive Summary & Chemical Context 7-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic ketone commonly utilized as a scaffold in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

7-Bromo-8-fluorochroman-4-one is a halogenated heterocyclic ketone commonly utilized as a scaffold in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators.[1][2]

While specific toxicological data for this exact CAS is often limited under TSCA R&D exemptions, its structural moieties (aryl halides and a cyclic ketone) dictate that it be treated with Universal Precautions for novel pharmaceutical intermediates.[1][2]

Immediate Hazard Profile (Predicted & Analogous):

  • Primary Risks: Severe eye/skin irritation, respiratory tract inflammation, and potential skin sensitization.[2]

  • Reactivity: The ketone functionality, combined with electron-withdrawing halogens, increases electrophilicity, suggesting potential alkylating activity [1].

  • GHS Classification (Baseline): H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2][3][4] 2A), H335 (STOT SE 3).[1][2]

Risk Assessment & Engineering Controls

Safety is not merely compliance; it is the understanding of molecular behavior.[1][2] The presence of both bromine and fluorine atoms on the chromanone ring alters the lipophilicity and permeation kinetics of the molecule compared to non-halogenated analogs.

The "Why" Behind the Protocol

Standard nitrile gloves often provide a false sense of security.[2] Halogenated ketones can degrade nitrile rubber or permeate through thin films (<4 mil) in minutes [2].[1][2] Therefore, our protocol mandates barrier redundancy .

Engineering Control Standards
ParameterRequirementScientific Rationale
Primary Containment Chemical Fume HoodEssential to capture volatile organic vapors and potential HBr/HF decomposition products.[1][2]
Face Velocity 0.5 m/s (100 fpm)Optimal capture velocity to prevent turbulence-induced containment breach.[1][2]
Sash Height < 18 inchesMaximizes physical shielding against splashes while maintaining aerodynamic efficiency.[1][2]
Atmosphere Inert (N2/Ar) preferredMinimizes moisture absorption, as halogenated ketones can be hygroscopic or hydrolytically unstable.[1][2]

Personal Protective Equipment (PPE) Matrix

Dermal Protection (Critical)[1][2]
  • Primary Layer: 5 mil Nitrile (Disposable).[1][2]

  • Secondary Layer (High Risk): Silver Shield® (Laminate) or Viton® gloves are required if handling concentrated solutions (>1 M) or volumes >100 mL, as halogenated solvents/solutes permeate nitrile rapidly [3].[1][2]

  • Technique: "Double-Gloving" with visual inspection for tears.[1][2]

Respiratory Protection[1][2][5][6][7]
  • Standard: Fume hood handling renders personal respirators unnecessary.[1][2]

  • Spill/Outside Hood: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2] The "Acid Gas" component is vital due to the potential liberation of Hydrogen Bromide (HBr) or Hydrogen Fluoride (HF) upon decomposition [4].[1][2]

Ocular Protection[1][2][3][4]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1][2] Safety glasses are insufficient due to the risk of aerosolization during weighing.[1][2]

Operational Workflow: Safe Handling Protocol

Diagram 1: Risk Assessment & PPE Selection Logic

RiskAssessment Start Start: Handling 7-Bromo-8-fluorochroman-4-one Assess Assess Quantity & State (Solid vs. Solution) Start->Assess Solid Solid / Powder Form Assess->Solid Solution Solution / Liquid Form Assess->Solution SolidRisk Risk: Dust Inhalation & Surface Contamination Solid->SolidRisk SolRisk Risk: Splash & Rapid Permeation Solution->SolRisk PPE_Solid PPE: Double Nitrile + N95 (if outside hood) + Goggles SolidRisk->PPE_Solid PPE_Sol PPE: Laminate Gloves + Fume Hood + Face Shield SolRisk->PPE_Sol Action Proceed with Transfer (Slow addition to prevent aerosol) PPE_Solid->Action PPE_Sol->Action

Caption: Logic flow for determining PPE based on the physical state of the reagent.

Step-by-Step Weighing & Transfer[1][2]
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.[1][2]

  • Anti-Static Measures: Use an anti-static gun on the weighing boat. Halogenated powders are prone to static charge, leading to "flying powder" and contamination.[1][2]

  • Transfer: Use a chemically resistant spatula (PTFE coated).[1][2] Do not use metal if the compound is potentially acidic or corrosive.[1][2]

  • Dissolution: If preparing a stock solution, add the solvent slowly down the side of the vessel to minimize exothermic splashing.[1][2]

  • Decontamination: Wipe the exterior of the container with a solvent-dampened Kimwipe (Acetone or DCM) before removing it from the hood.[1][2] Discard the wipe as hazardous waste immediately.

Emergency Response & Disposal

Spill Management

Do not use water immediately, as this may spread the chemical if it is hydrophobic or generate acidic byproducts via hydrolysis.[2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Use a Universal Sorbent (polypropylene pads) or Vermiculite.[1][2] Avoid cellulose-based sorbents if strong oxidizers are present in the synthesis matrix.[1][2]

  • Clean: Wipe surfaces with a soap/water solution after bulk removal to neutralize potential acidic residues.[1][2]

Disposal: The "Halogenated" Rule

Improper disposal is the #1 cause of regulatory fines in organic synthesis labs.

  • Waste Stream: segregated Halogenated Organic Waste .[1][2]

  • Never Mix: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams).[2] The cost of disposal for halogenated waste is significantly higher, and mixing contaminates the cheaper stream [5].

  • Labeling: Clearly mark the tag with "Contains Fluorine/Bromine" to alert downstream waste handlers of incineration requirements.[1][2]

Diagram 2: Emergency Response Workflow

SpillResponse Spill Spill Detected Eval Evaluate Volume (< 100mL vs > 100mL) Spill->Eval Minor Minor Spill (<100mL) Eval->Minor Major Major Spill (>100mL or outside hood) Eval->Major Action_Min Absorb with Poly-Pads Place in Haz Waste Bag Minor->Action_Min Action_Maj Evacuate Lab Call EHS / Emergency Team Major->Action_Maj Dispose Tag as Halogenated Waste Action_Min->Dispose

Caption: Decision matrix for spill response based on volume and containment.

References

  • Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: Halogenated Chromanones and Derivatives.[1][2] Merck KGaA.[1][2][4]

  • Ansell Healthcare. (2023).[1][2] Permeation & Degradation Resistance Guide for Nitrile Gloves against Halogenated Ketones.[1][2]

  • University of Pennsylvania EHRS. (2024).[1][2] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene (Structural Analog).[1][2]

  • U.S. EPA. (2023). Management of Halogenated Solvent Wastes.[1][2][5][6] RCRA Orientation Manual.[1][2] [1][2]

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